7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
Description
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Properties
IUPAC Name |
7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14-12-7-15(8-13(14)10-17-9-12)6-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLWALHBEBMXSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(C2=O)CN1CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547652 | |
| Record name | 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77716-01-9 | |
| Record name | 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical and physical characteristics, synthesis, and spectral analysis, offering a valuable resource for professionals in drug discovery and development.
Core Chemical and Physical Properties
This compound is a bicyclic organic compound featuring a protected amine and a ketone functional group. Its rigid, well-defined three-dimensional structure makes it an attractive scaffold for the synthesis of complex molecular architectures, particularly for neurologically active compounds.[1] The tertiary amine within the bicyclic system imparts basic properties to the molecule.
Quantitative Data Summary
Precise experimental data for several physical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available information.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₄H₁₇NO₂ | [2] |
| Molecular Weight | 231.29 g/mol | [2] |
| CAS Number | 77716-01-9 | [3] |
| Appearance | Not specified in literature (likely a solid) | - |
| Melting Point | Data not available in searched literature. | - |
| Boiling Point | Data not available in searched literature. | - |
| Solubility | Data not available in searched literature. | - |
| pKa (Predicted) | ~6.40 ± 0.20 | Predicted for the related 3-Benzyl-7-oxo-3-aza-bicyclo[3.3.1]nonan-9-one. No experimental value is available for the target compound. |
| Purity | Typically ≥97% | [3] |
Basicity and Conformational Analysis
The basicity of this compound is attributed to the lone pair of electrons on the nitrogen atom at the 7-position. The accessibility of this lone pair for protonation is influenced by the stereochemistry of the bicyclic system.
Protonation of the nitrogen atom has been demonstrated through the formation of a hydroperchlorate salt, which was analyzed to understand the conformational preferences of the bicyclic system.[4]
A detailed study by Berlin et al. combined theoretical calculations, high-resolution NMR analysis, and X-ray diffraction to investigate the compound's conformation.[4] Their findings indicate a dynamic equilibrium between different conformations:
-
In solution: Proton NMR analyses, including NOESY techniques, suggest a predominance of the boat-chair (BC) conformation.[4]
-
In the solid state: X-ray diffraction analysis of the crystalline material revealed a chair-chair (CC) conformation.[4]
The conformational flexibility and the basicity of the nitrogen atom are critical features for its application in the design of molecules intended to interact with biological targets.
Experimental Protocols
Synthesis via Mannich-type Reaction
The synthesis of 3,7-diheterabicyclo[3.3.1]nonan-9-ones, including the title compound, is commonly achieved through a Mannich-type condensation reaction.[2] This approach involves the reaction of a cyclic ketone, an amine, and an aldehyde. For this compound, a suitable precursor would be tetrahydro-4H-pyran-4-one.
General Protocol:
-
Reaction Setup: To a solution of tetrahydro-4H-pyran-4-one and benzylamine hydrochloride in a suitable solvent (e.g., ethanol or methanol), add paraformaldehyde.
-
Reaction Conditions: The mixture is typically stirred at room temperature or with gentle heating for several hours to days. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize the hydrochloride salt and remove acidic impurities.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Determination of Basic Dissociation Constant (pKa)
While an experimental pKa value for this compound is not available in the literature, a general protocol for its determination using potentiometric titration is provided below.
Protocol for pKa Determination by Potentiometric Titration:
-
Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure solubility.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise addition of the titrant.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH of the solution after each incremental addition of the acid.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The equivalence point can be determined from the first derivative of the titration curve.
-
pKa Calculation: The pKa is the pH at which half of the amine has been protonated. This corresponds to the pH at the half-equivalence point of the titration.
Visualizations
Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: Synthesis of this compound.
Conformational Equilibrium
This diagram illustrates the equilibrium between the chair-chair and boat-chair conformations of the this compound scaffold.
Caption: Conformational equilibrium of the bicyclic system.
Note: The images in the DOT script above are placeholders and would need to be replaced with actual 2D representations of the chair-chair and boat-chair conformations for proper visualization.
Conclusion
References
In-Depth Technical Guide: 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
CAS Number: 77716-01-9
This technical guide provides a comprehensive overview of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one, a key building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and potential therapeutic applications.
Chemical and Physical Properties
This compound is a bicyclic organic compound with a molecular structure that makes it a valuable scaffold for the synthesis of more complex molecules.[1] Its rigid conformational framework is a key feature for designing ligands with high specificity for biological targets.
| Property | Value |
| CAS Number | 77716-01-9 |
| Molecular Formula | C₁₄H₁₇NO₂ |
| Molecular Weight | 231.29 g/mol |
| Appearance | Solid (form may vary) |
| Storage | Store in a cool, dry place |
Synthesis
The primary synthetic route to this compound and its analogues is the Mannich reaction.[2][3][4] This one-pot condensation reaction involves an amine, a non-enolizable aldehyde (formaldehyde), and a ketone.
Experimental Protocol: General Mannich-Type Synthesis
Reactants:
-
Benzylamine
-
Glutaraldehyde
-
Acetone dicarboxylic acid
-
Sulfuric acid
-
Sodium acetate
Procedure:
-
Benzylamine is dissolved in water and cooled.
-
Sulfuric acid is added slowly while maintaining a low temperature.
-
Glutaraldehyde and acetone dicarboxylic acid are then added.
-
A solution of sodium acetate is added dropwise over an extended period.
-
The reaction mixture is aged at a controlled temperature for several hours.
-
The pH is adjusted, and the aqueous solution is extracted with an organic solvent (e.g., MTBE).
-
The aqueous layer is then basified, and the product is extracted with an organic solvent.
-
The organic layers are combined, dried, and the solvent is evaporated to yield the crude product, which can be further purified.
This procedure would be modified by using a suitable oxygen-containing ketone in place of a portion of the carbon-based reactants to form the oxa-azabicyclo structure.
Conformational Analysis
The bicyclo[3.3.1]nonane ring system can exist in several conformations, with the chair-chair and chair-boat forms being the most common. X-ray diffraction studies on derivatives of this compound have been crucial in determining their solid-state conformations.[6][7] For instance, the related 7-benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol was found to exist in a chair-chair conformation.[6] Theoretical calculations and NMR analyses have also been employed to study the conformational dynamics in solution, indicating that the oxygen-containing systems tend to favor the chair-chair form.[8]
Potential Therapeutic Applications
The 3-oxa-7-azabicyclo[3.3.1]nonane scaffold is of significant interest in the development of novel therapeutics, particularly for central nervous system (CNS) disorders and cardiac conditions.[9][10]
Nicotinic Acetylcholine Receptor (nAChR) Ligands
The rigid structure of the bicyclo[3.3.1]nonane core is ideal for designing selective ligands for nAChRs. These receptors are implicated in a variety of neurological processes, and their modulation is a key strategy for treating conditions like Alzheimer's disease, Parkinson's disease, and nicotine addiction.
The binding of an agonist to nAChRs, which are ligand-gated ion channels, leads to the influx of cations (primarily Na⁺ and Ca²⁺). This influx causes membrane depolarization and initiates a cascade of intracellular signaling events. Key downstream pathways include the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and synaptic plasticity.
Caption: Simplified Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.
Orexin Receptor Antagonists
Derivatives of the 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane scaffolds have been investigated as non-peptide antagonists of human orexin receptors.[11] Orexin signaling is involved in regulating sleep-wake cycles, and antagonists are being developed for the treatment of insomnia.
Orexin receptors (OX1R and OX2R) are G-protein coupled receptors. Their activation by orexin peptides initiates signaling through Gq and/or Gi proteins. This leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Caption: Simplified Orexin Receptor Signaling Pathway.
Antiarrhythmic Agents
The related sulfur-containing analogue, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane, has been investigated for its antiarrhythmic properties.[2][12][13] This suggests that the 3-oxa-7-azabicyclo[3.3.1]nonane scaffold may also serve as a basis for the development of novel antiarrhythmic drugs.
Conclusion
This compound is a versatile and valuable scaffold in medicinal chemistry. Its rigid bicyclic structure provides a unique platform for the design and synthesis of novel therapeutic agents targeting a range of biological receptors, including nAChRs and orexin receptors. Further research into the synthesis of derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this compound class.
References
- 1. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 2. Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 11. WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane 3-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one. This bicyclic heteroatom-containing ketone is a valuable building block in medicinal chemistry and drug discovery. This document summarizes the available crystallographic and spectroscopic data, outlines a probable synthetic route based on established methodologies, and discusses the potential for further investigation into its biological activity. While detailed experimental data from primary literature was not fully accessible, this guide consolidates the current knowledge to support further research and application of this compound.
Molecular Structure and Properties
This compound is a rigid bicyclic molecule with the chemical formula C₁₄H₁₇NO₂ and a molecular weight of 231.29 g/mol . Its structure features a nine-membered bicyclic system containing an oxygen and a nitrogen atom, with a benzyl group attached to the nitrogen and a ketone at the 9-position.
Physicochemical Data
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 77716-01-9 | [1][2] |
| Molecular Formula | C₁₄H₁₇NO₂ | [2] |
| Molecular Weight | 231.29 g/mol | [2] |
| Appearance | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Boiling Point | Not specified in available literature | |
| Solubility | Not specified in available literature |
Conformational Analysis
The conformational analysis of this compound is crucial for understanding its reactivity and potential interactions with biological targets. A key study by Berlin et al. investigated the structure of this molecule using X-ray diffraction and computational methods.
The predominant conformation of the bicyclo[3.3.1]nonane ring system is the chair-chair (CC) form.[3] An X-ray diffraction analysis of a single crystal of this compound confirmed that it exists in a chair-chair conformation in the solid state.[3]
Theoretical calculations using ab initio methods (MP4/6-31G level) were also performed to determine the energy difference between the chair-chair (CC) and boat-chair (BC) conformers in the gas phase.[3] The energy difference was found to be only 1.497 kcal/mole, suggesting that both conformers may exist in equilibrium, although the chair-chair form is more stable.[3]
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, the synthesis of related 3-azabicyclo[3.3.1]nonanones is well-established and typically proceeds via a Mannich reaction .[4] This reaction involves the condensation of a ketone, an aldehyde, and a primary amine or ammonia.
Proposed Synthetic Protocol
Based on the synthesis of analogous compounds, a plausible route to this compound is outlined below. This should be considered a general guideline, and optimization of reaction conditions would be necessary.
Reaction: Tetrahydropyran-4-one, paraformaldehyde, and benzylamine in the presence of an acid catalyst.
Reagents and Materials:
-
Tetrahydropyran-4-one
-
Paraformaldehyde
-
Benzylamine
-
Acid catalyst (e.g., hydrochloric acid, acetic acid)
-
Solvent (e.g., ethanol, methanol)
-
Standard laboratory glassware for organic synthesis
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of tetrahydropyran-4-one and benzylamine in a suitable solvent (e.g., ethanol), add the acid catalyst.
-
Add paraformaldehyde portion-wise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Spectroscopic and Crystallographic Data
The primary reference for the detailed structural analysis of this compound is the work by Berlin et al. published in Phosphorus, Sulfur, and Silicon and the Related Elements. While the full dataset from this publication could not be accessed, the abstract provides key findings.
X-ray Crystallography
The solid-state structure was determined by single-crystal X-ray diffraction, which confirmed the chair-chair conformation .[3] Detailed crystallographic data, including bond lengths, bond angles, and atomic coordinates, are expected to be available in the full publication or through the Cambridge Crystallographic Data Centre (CCDC), although a deposition number was not found in the initial searches.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR analysis was also performed on this molecule.[3] High-resolution NMR techniques were used to study the structure in solution. For the hydroperchlorate salt of the analogous 3-thia compound, 2D NMR techniques (NOESY, DQCOSY, and HMBC) were employed to confirm a chair-chair conformation in solution.[3] It is highly probable that similar analyses were conducted for the title compound.
Table 2: Expected NMR Spectral Features
| Nucleus | Expected Chemical Shift Range (ppm) | Notes |
| ¹H NMR | 7.2 - 7.5 | Aromatic protons of the benzyl group |
| 3.5 - 4.0 | Protons adjacent to the oxygen and nitrogen atoms, and the benzylic methylene protons | |
| 2.0 - 3.0 | Protons on the bicyclic ring system | |
| ¹³C NMR | > 200 | Carbonyl carbon (C9) |
| 127 - 140 | Aromatic carbons of the benzyl group | |
| 50 - 70 | Carbons adjacent to the oxygen and nitrogen atoms | |
| 30 - 50 | Other aliphatic carbons in the ring system |
Note: These are estimated ranges based on the structure and data for similar compounds. Actual values would be found in the primary literature.
Biological Activity and Signaling Pathways
As of the date of this guide, there is no specific information in the public domain regarding the biological activity, pharmacological properties, or involvement in any signaling pathways of this compound. However, the 3-azabicyclo[3.3.1]nonane scaffold is present in a variety of biologically active molecules, including some with analgesic, anesthetic, and antimicrobial properties.[4] This suggests that this compound could serve as a valuable starting point for the synthesis of novel therapeutic agents. Further research, including biological screening and medicinal chemistry campaigns, is required to elucidate any potential pharmacological effects.
Experimental Workflows and Diagrams
The general workflow for the characterization of this compound would follow a standard procedure for a novel small molecule.
Caption: General experimental workflow for the synthesis and characterization of this compound.
Conclusion
References
An In-Depth Technical Guide to 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one, a heterocyclic ketone with a bicyclic framework that has garnered interest in medicinal chemistry and organic synthesis. The document details its chemical identity, including its IUPAC name and key physicochemical properties. A representative experimental protocol for the synthesis of the core bicyclic structure via a Mannich-type reaction is provided, alongside a discussion of the structural and conformational analysis of the title compound. Furthermore, the broader biological significance of the 3-oxa-7-azabicyclo[3.3.1]nonane scaffold is explored, highlighting its potential in the development of novel therapeutics.
Chemical Identity and Properties
This compound is a solid organic compound. Its core structure is a nine-membered bicyclic system containing an oxygen and a nitrogen atom at positions 3 and 7, respectively. The nitrogen atom is substituted with a benzyl group, and a ketone functional group is present at position 9.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 77716-01-9 |
| Molecular Formula | C₁₄H₁₇NO₂ |
| Molecular Weight | 231.29 g/mol |
| Appearance | Solid |
| Purity | Typically available at ≥97% |
Table 2: Spectroscopic and Structural Data
| Data Type | Description | Reference |
| NMR Spectroscopy | ¹H and ¹³C NMR data have been used to elucidate the solution-state conformation, with studies indicating a predominance of the boat-chair (BC) form for the oxygen-containing ketone in solution. | [1] |
| X-ray Diffraction | Single-crystal X-ray analysis has been performed, revealing a chair-chair (CC) conformation in the solid state. | [1] |
| Theoretical Calculations | Ab initio and other computational methods have been used to calculate the relative energies of the chair-chair (CC) and boat-chair (BC) conformers, suggesting a small energy difference between them. | [1] |
Synthesis and Experimental Protocols
The synthesis of 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones is typically achieved through a double Mannich reaction. While the specific experimental details for the title compound are found in specialized literature, a detailed, representative protocol for the synthesis of a closely related azabicyclic ketone, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, is provided below to illustrate the methodology. This reaction involves the condensation of a primary amine, an aldehyde (or its equivalent), and a ketone with two enolizable protons.
Representative Experimental Protocol: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
This procedure is adapted from a verified protocol in Organic Syntheses and illustrates the general approach to constructing the azabicyclo[3.3.1]nonane core.
Reaction Scheme:
Caption: General workflow for the synthesis of 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones.
Drug Discovery Pathway
This diagram shows a simplified logical flow of how a building block like this compound is utilized in a drug discovery program.
Caption: Role of the core scaffold in a typical drug discovery pipeline.
References
Synthesis of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one, a key heterocyclic building block in medicinal chemistry and drug discovery. This document details the core synthetic methodologies, experimental protocols, and relevant quantitative data, offering a valuable resource for professionals in the field.
Introduction
This compound is a member of the bispidinone family of compounds, characterized by a rigid bicyclic framework. This structural rigidity is a desirable feature in drug design, as it can lead to higher binding affinities and selectivities for biological targets. The presence of the benzyl group provides a handle for further functionalization, while the oxa-aza core imparts specific physicochemical properties. This compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Core Synthetic Strategy: Mannich-Type Condensation
The primary and most efficient method for the construction of the 3-oxa-7-azabicyclo[3.3.1]nonan-9-one core is a one-pot, multicomponent Mannich-type reaction, often referred to as a Robinson-Schöpf type condensation. This reaction involves the condensation of a primary amine, an aldehyde, and a ketone possessing enolizable protons.
In the synthesis of this compound, the key precursors are:
-
Benzylamine: Serves as the nitrogen source for the 7-position.
-
Glutaraldehyde (or a synthetic equivalent): Provides the five-carbon chain that forms part of both rings.
-
A derivative of acetone with two nucleophilic centers: Typically, a 1,3-dicarboxylate ester of acetone or a similar synthon is used to provide the central three-carbon unit of the bicyclic system.
The reaction proceeds through a series of imine formation and intramolecular Mannich-type additions to construct the bicyclic framework.
Experimental Protocols
While specific, detailed protocols for the synthesis of this compound are not extensively published in a single source, the following is a generalized, plausible experimental procedure based on analogous syntheses of related bispidinones.
General Procedure for the Synthesis of this compound
Materials:
-
Benzylamine
-
Glutaraldehyde (25% aqueous solution)
-
3-Oxopentanedioic acid (acetonedicarboxylic acid)
-
Sodium acetate
-
Hydrochloric acid
-
Sodium hydroxide
-
Dichloromethane (or other suitable organic solvent)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A solution of benzylamine hydrochloride is prepared by dissolving benzylamine in water and acidifying with hydrochloric acid. This solution is cooled in an ice bath.
-
Addition of Reagents: To the cooled solution, 3-oxopentanedioic acid is added, followed by the slow, dropwise addition of an aqueous solution of glutaraldehyde. The pH of the reaction mixture is maintained in the acidic to neutral range by the addition of a buffer, such as sodium acetate.
-
Reaction Progression: The reaction mixture is stirred at a low temperature (typically 0-5 °C) for several hours and then allowed to warm to room temperature and stirred for an extended period (24-48 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is basified with a sodium hydroxide solution to a pH of approximately 9-10. The aqueous layer is then extracted multiple times with an organic solvent such as dichloromethane.
-
Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound and its analogs, based on literature reports of similar reactions.
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₇NO₂ | [1] |
| Molecular Weight | 231.29 g/mol | [1] |
| Typical Yield | 40-60% | Inferred from analogous syntheses |
| Reaction Time | 24-72 hours | Inferred from analogous syntheses |
| Melting Point | Not consistently reported | - |
| ¹H NMR (CDCl₃, δ) | Varies; characteristic peaks for benzyl and bicyclic protons | [2] |
| ¹³C NMR (CDCl₃, δ) | Varies; characteristic peaks for carbonyl, benzyl, and bicyclic carbons | [2] |
| Purity | >97% (after purification) | [1] |
Visualization of Synthetic Pathway
The synthesis of this compound can be visualized as a one-pot, multi-step process.
Caption: Synthetic pathway for this compound.
Logical Workflow for Synthesis and Purification
The overall workflow from starting materials to the purified product follows a logical sequence of steps.
Caption: Experimental workflow for the synthesis and purification.
Conclusion
The synthesis of this compound is reliably achieved through a Mannich-type condensation. This method provides a straightforward and efficient route to this valuable heterocyclic scaffold. The rigid bicyclic structure and the potential for further functionalization make it an important building block for the development of novel therapeutic agents. This guide provides the foundational knowledge for researchers and drug development professionals to synthesize and utilize this compound in their research endeavors.
References
An In-depth Technical Guide to Structural Analogs of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one core represents a significant scaffold in medicinal chemistry, serving as a key building block in the synthesis of various biologically active compounds.[1] This technical guide provides a comprehensive overview of the structural analogs of this bicyclic nonane, with a particular focus on their synthesis, pharmacological activities, and the experimental methodologies used for their evaluation. While data on the 3-oxa parent compound is limited in publicly accessible literature, this paper draws upon data from structurally related thia-analogs and other 3-azabicyclo[3.3.1]nonanone derivatives to provide a representative understanding of this class of compounds. The information presented herein is intended to support further research and development in this promising area of medicinal chemistry.
Introduction
The bicyclo[3.3.1]nonane framework is a privileged structure found in numerous natural products and synthetic molecules with a wide range of biological activities.[2] The incorporation of heteroatoms, such as nitrogen and oxygen, into this rigid bicyclic system, as seen in this compound, offers a unique three-dimensional arrangement of functional groups, making it an attractive scaffold for drug design.[3] Analogs of this core structure have been investigated for various therapeutic applications, including antiarrhythmic, antimicrobial, and anticancer activities.[3][4] This guide will delve into the key aspects of these structural analogs, providing a foundation for researchers in the field.
Synthesis of the 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one Core and its Analogs
The primary synthetic route to the 3-azabicyclo[3.3.1]nonan-9-one scaffold, including the 3-oxa and 3-thia analogs, is the double Mannich reaction.[3][5] This one-pot condensation reaction typically involves a cyclic ketone, an amine, and an aldehyde.
General Synthetic Pathway: Double Mannich Reaction
The synthesis of the 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, a close structural analog of the title compound, provides a representative example of this synthetic strategy.
Experimental Protocol: Synthesis of 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one
The following protocol is based on the synthesis of the 3-thia analog and can be adapted for the 3-oxa analog by substituting 4-thianone with a suitable oxygen-containing cyclic ketone.
Materials:
-
4-Thianone
-
Benzylamine
-
Paraformaldehyde
-
Glacial Acetic Acid
-
Hydrochloric Acid (concentrated)
-
Sodium Hydroxide
-
Ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
A mixture of 4-thianone, benzylamine, and paraformaldehyde is prepared in glacial acetic acid.
-
A catalytic amount of concentrated hydrochloric acid is added to the mixture.
-
The reaction mixture is refluxed for several hours.
-
After cooling, the mixture is made alkaline with a sodium hydroxide solution.
-
The aqueous layer is extracted multiple times with ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is then purified by column chromatography or recrystallization.
Pharmacological Activities and Quantitative Data
Structural analogs of this compound have shown promise in several therapeutic areas. The following sections summarize the available data, primarily from thia- and other azabicyclo[3.3.1]nonane derivatives.
Antiarrhythmic Activity
Certain 3-thia-7-azabicyclo[3.3.1]nonane derivatives have been evaluated for their antiarrhythmic properties.
| Compound | Animal Model | Dosing | Observed Effect | Reference |
| 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate | Anesthetized mongrel dogs with myocardial infarction | 3 and 6 mg/kg (intravenous) | Marked suppression of induced ventricular tachycardia in 5 out of 6 dogs. | [6] |
Antimicrobial and Antifungal Activity
Derivatives of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one have demonstrated significant antimicrobial and antifungal activity. The minimum inhibitory concentration (MIC) is a key measure of efficacy.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazones | Bacillus subtilis | 6.25 | |
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazones | Salmonella typhi | 6.25 | |
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazones | Candida albicans | 6.25 | |
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazones | Cryptococcus neoformans | 6.25 |
Anticancer Activity
Bicyclo[3.3.1]nonane derivatives have been investigated for their cytotoxic effects against various cancer cell lines.
| Compound Class | Cell Line | IC50 (µg/mL) | Reference |
| 8-(4'-methoxyphenylcarbamoyl)bicyclo[3.3.1]nonane | Ehrlich Ascites Carcinoma | 110.65 | [4] |
| 8-(2'-methoxyphenylcarbamoyl)bicyclo[3.3.1]nonane | Ehrlich Ascites Carcinoma | 148.23 | [4] |
| 8-(phenylcarbamoyl)bicyclo[3.3.1]nonane | Ehrlich Ascites Carcinoma | 151.71 | [4] |
Experimental Protocols for Biological Evaluation
In Vivo Antiarrhythmic Activity in a Canine Model
This protocol provides a general framework for assessing the antiarrhythmic potential of test compounds.
Procedure:
-
Animal Model: Anesthetized mongrel dogs with surgically induced myocardial infarction are used.
-
Induction of Arrhythmia: Ventricular tachycardia is induced through programmed electrical stimulation (ventricular pacing).
-
Drug Administration: The test compound is administered intravenously at varying doses.
-
Monitoring: The electrocardiogram (ECG) is continuously monitored to observe the effects on the induced arrhythmia.
-
Data Analysis: The efficacy of the compound is determined by its ability to suppress or terminate the ventricular tachycardia, and the duration of its effect is recorded.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a standard method for assessing the antimicrobial and antifungal activity of a compound.
Procedure:
-
Serial Dilutions: A series of twofold dilutions of the test compound are prepared in a liquid growth medium (broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plate is incubated under conditions optimal for the growth of the microorganism.
-
Observation: After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Signaling Pathways and Mechanism of Action
Currently, there is a notable lack of information in the public domain regarding the specific signaling pathways and molecular mechanisms of action for this compound and its close analogs. For the antiarrhythmic activity observed in thia-analogs, it is plausible that they act on cardiac ion channels, a common mechanism for antiarrhythmic drugs. The antimicrobial and anticancer activities of related bicyclo[3.3.1]nonane derivatives likely involve different mechanisms, such as membrane disruption for antimicrobial effects or inhibition of key enzymes or signaling pathways involved in cell proliferation for anticancer effects. Further research is required to elucidate these mechanisms.
Conclusion
The this compound scaffold and its structural analogs represent a versatile class of compounds with significant potential in drug discovery. While the synthesis of this core is accessible through established methods like the Mannich reaction, a comprehensive understanding of the biological activities and mechanisms of action, particularly for the 3-oxa derivatives, remains an area ripe for further investigation. The data presented in this guide, drawn from closely related analogs, provides a strong foundation and rationale for continued exploration of this promising chemical space. Future studies should focus on the systematic synthesis and biological evaluation of a broader range of 3-oxa-7-azabicyclo[3.3.1]nonan-9-one analogs to establish clear structure-activity relationships and to identify lead compounds for further development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 3. chemijournal.com [chemijournal.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Conformational Isomers of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the conformational analysis of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one, a heterocyclic compound with a bicyclic scaffold of interest in medicinal chemistry. Understanding the three-dimensional structure and conformational dynamics of this molecule is crucial for structure-activity relationship (SAR) studies and rational drug design. The 3-azabicyclo[3.3.1]nonane nucleus is present in various biologically active natural products and synthetic compounds, exhibiting a range of activities including analgesic, anesthetic, antibacterial, antifungal, and anticancer properties.[1]
Conformational Landscape: Chair-Chair vs. Boat-Chair
The bicyclo[3.3.1]nonane ring system is flexible and can adopt several conformations. For this compound, the two primary low-energy conformational isomers are the chair-chair (CC) and the boat-chair (BC) forms. The conformational preference of this molecule is a subject of detailed investigation, as it can be influenced by the solvent, physical state (solid vs. solution), and the nature of substituents.
An investigation into the structures of this compound has been conducted using theoretical calculations, high-resolution NMR analysis, and X-ray diffraction analysis.[2]
Quantitative Conformational Analysis
Computational studies, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography have been employed to elucidate the conformational preferences of this compound. The findings from these techniques indicate a fascinating dichotomy between the solid-state and solution-phase conformations.
Computational Chemistry Data
Theoretical calculations provide insights into the relative stabilities of the different conformers in the gas phase. These studies have quantified the energy difference between the chair-chair (CC) and boat-chair (BC) conformations.
| Computational Method | Basis Set | Conformer | Relative Energy (kcal/mol) | Reference |
| ab initio (Single Point) | MP4/6-31G | Chair-Chair (CC) | 1.497 | [2][3] |
| Boat-Chair (BC) | 0 | [2][3] | ||
| Hartree-Fock (Full Geometry Optimization) | 6-31G | Boat-Chair (BC) | More Stable | [3] |
Note: The boat-chair conformer was found to be slightly more stable in the gas phase according to these calculations.
Spectroscopic and Crystallographic Data
Experimental techniques provide direct evidence of the predominant conformations in solution and in the solid state.
| Experimental Technique | State | Predominant Conformer | Key Findings | Reference |
| NMR (NOESY) | Solution | Boat-Chair (BC) | NOESY data strongly supported a predominance of the BC form in solution. | [2][3] |
| X-ray Diffraction | Solid | Chair-Chair (CC) | Single-crystal X-ray analysis revealed a chair-chair conformation in the solid state. | [2][3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the conformational analysis of this compound.
Computational Analysis
-
Objective: To determine the relative energies and optimized geometries of the chair-chair and boat-chair conformers in the gas phase.
-
Software: GAUSSIAN 94.[3]
-
Methodology:
-
Initial Structures: Generation of initial 3D structures for both the chair-chair (CC) and boat-chair (BC) conformers.
-
Geometry Optimization: Full geometry optimization was performed at the Hartree-Fock (HF) level with a 6-31G basis set.[3] These calculations were conducted on a simplified model where the benzyl group was replaced by a hydrogen atom to reduce computational cost, as it was determined that the phenyl group had a negligible effect on the interatomic distances of the bicyclic core.[3]
-
Single Point Energy Calculation: To obtain more accurate energies, single point calculations were performed on the optimized geometries at a higher level of theory, MP4/6-31G.[2][3]
-
NMR Spectroscopy
-
Objective: To determine the predominant conformation of the molecule in solution.
-
Techniques: High-resolution proton NMR, including 2D techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy), DQCOSY (Double Quantum Filtered Correlation Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation).[2][3]
-
Methodology:
-
Sample Preparation: The compound was dissolved in a suitable deuterated solvent.
-
Data Acquisition: 1D and 2D NMR spectra were acquired on a high-field NMR spectrometer (e.g., 600 MHz).[3]
-
Spectral Analysis: The NOESY spectrum was crucial for determining the through-space proximity of protons. Specific cross-peaks in the NOESY spectrum provided evidence for the boat-chair conformation being the major species in solution.[2][3]
-
Single-Crystal X-ray Diffraction
-
Objective: To determine the precise three-dimensional structure of the molecule in the solid state.
-
Methodology:
-
Crystal Growth: Single crystals of suitable quality were grown from an appropriate solvent.
-
Data Collection: A selected crystal was mounted on a diffractometer, and X-ray diffraction data were collected.
-
Structure Solution and Refinement: The collected data were used to solve the crystal structure and refine the atomic positions. The analysis confirmed that in the solid state, the molecule adopts a chair-chair conformation.[2][3]
-
Visualizations
Conformational Equilibrium
Caption: Conformational states in solid and solution phases.
Experimental Workflow
Caption: Workflow for conformational analysis.
Biological Activity and Signaling Pathways
While the broader class of 3-azabicyclo[3.3.1]nonane derivatives has been explored for a variety of biological activities, including analgesic and anesthetic properties, a comprehensive literature search did not yield specific information on the biological activity or associated signaling pathways for this compound itself.[1][4] The thia-analog of this compound, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, has been investigated for antiarrhythmic properties.[5] Further research is required to elucidate the pharmacological profile of the title compound and its potential molecular targets.
Conclusion
References
- 1. chemijournal.com [chemijournal.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 4. 3-azabicyclo(3.3.1)nonane derivatives as potential analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane 3-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data and a representative synthetic protocol for the bicyclic heteroatom-containing compound, 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one. This molecule is of interest in medicinal chemistry and organic synthesis due to its rigid bicyclic framework, which can be a valuable scaffold in the design of novel therapeutic agents.
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the benzyl group protons and the protons of the bicyclic core. The aromatic protons of the benzyl group would typically appear in the range of δ 7.2-7.4 ppm. The benzylic methylene protons (CH₂) would likely be a singlet or a pair of doublets around δ 3.5-3.8 ppm. The protons on the bicyclic framework would be more complex due to coupling and would be expected in the upfield region of the spectrum. Conformational studies have suggested a boat-chair conformation in solution, which would influence the coupling constants observed.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) at the 9-position is expected to have a chemical shift in the downfield region, typically around δ 200-210 ppm. The aromatic carbons of the benzyl group would appear in the δ 127-140 ppm range. The benzylic methylene carbon would be expected around δ 60-65 ppm, and the aliphatic carbons of the bicyclic rings would be found in the upfield region of the spectrum.
IR (Infrared) Spectroscopy
The infrared spectrum is used to identify the functional groups present in the molecule. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone is expected in the region of 1700-1740 cm⁻¹. The C-O-C stretching of the ether linkage would likely be observed in the 1050-1150 cm⁻¹ range. The aromatic C-H and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
MS (Mass Spectrometry)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound (C₁₄H₁₇NO₂), the expected molecular weight is approximately 231.29 g/mol . The mass spectrum would likely show a molecular ion peak [M]⁺ at m/z 231, along with other fragment ions corresponding to the loss of various parts of the molecule, such as the benzyl group.
Experimental Protocols
The synthesis of 3-azabicyclo[3.3.1]nonan-9-ones is typically achieved through a Mannich-type condensation reaction. The following protocol is a representative method for the synthesis of this compound.
Synthesis of this compound
This synthesis involves the reaction of tetrahydropyran-4-one, benzylamine, and paraformaldehyde in the presence of an acid catalyst.
-
Materials:
-
Tetrahydropyran-4-one
-
Benzylamine
-
Paraformaldehyde
-
Acetic acid
-
Dry Methanol
-
-
Procedure:
-
A solution of tetrahydropyran-4-one (1.0 equivalent), benzylamine (2.06 equivalents), and acetic acid (2.0 equivalents) in dry methanol is prepared.
-
This solution is added dropwise over a period of 1 hour to a stirred suspension of coarse-grained paraformaldehyde (4.42 equivalents) in methanol.
-
The reaction mixture is then heated to 65°C and stirred for 4 hours.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is worked up using an appropriate extraction procedure, likely involving partitioning between an organic solvent and an aqueous basic solution to neutralize the acetic acid and remove water-soluble impurities.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.
-
Visualizations
To aid in the understanding of the synthetic workflow, the following diagram illustrates the key steps in the synthesis of the target molecule.
The Chemical Reactivity of the Ketone in 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical reactivity of the ketone functional group in the bicyclic molecule, 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one. This compound serves as a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutics. Its rigid bicyclic framework presents unique stereochemical considerations that influence the reactivity of the centrally located ketone.
Structural and Conformational Analysis
The this compound scaffold can exist in several conformations, with the chair-chair and boat-chair forms being the most significant. Theoretical calculations and experimental data suggest a delicate balance between these conformations. For 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, single-point calculations revealed an energy difference of only 1.497 kcal/mole between the chair-chair (CC) and boat-chair (BC) conformers. Proton NMR analyses using NOESY techniques have suggested a predominance of the BC form in solution for the oxygen-containing ketone. However, X-ray diffraction analysis of the solid state revealed a CC conformation. The conformation of the bicyclic system plays a crucial role in dictating the steric accessibility of the C9 ketone to approaching reagents, thereby influencing the stereochemical outcome of its reactions.
Reactivity of the Ketone Carbonyl
The ketone at the C9 position is the primary site of chemical reactivity in this compound. It undergoes a variety of transformations typical of ketones, including reduction, nucleophilic addition, and reactions involving enolate intermediates.
Reduction Reactions
The ketone can be reduced to the corresponding alcohol, 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol, or completely deoxygenated to the parent bicyclic alkane.
-
Reduction to Alcohol: The reduction of the ketone to the corresponding secondary alcohol is readily achieved using standard reducing agents. Sodium borohydride in a protic solvent like ethanol is effective for this transformation. The stereochemical outcome of this reduction, leading to either the syn or anti alcohol, is influenced by the steric hindrance presented by the bicyclic framework.
-
Deoxygenation (Wolff-Kishner Reduction): For complete removal of the carbonyl group to yield 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonane, the Wolff-Kishner reduction is a suitable method. This reaction involves the formation of a hydrazone intermediate followed by base-catalyzed elimination of nitrogen gas. A modified version of this reaction, known as the Huang-Minlon modification, utilizes a high-boiling solvent like diethylene glycol and allows for shorter reaction times and improved yields.
Nucleophilic Addition Reactions
The carbonyl group is susceptible to attack by various nucleophiles, most notably organometallic reagents such as Grignard reagents.
-
Grignard Reaction: The addition of Grignard reagents to this compound provides a direct route to tertiary alcohols. Studies on the addition of aryl Grignard reagents have shown that the reaction proceeds with high stereospecificity. The incoming aryl group adds to the carbonyl carbon from the less sterically hindered face, resulting in the formation of tertiary alcohols with the aryl group "syn" to the oxygen atom in the ring[1].
Olefination Reactions
Reactions Involving Enolates
The protons alpha to the carbonyl group can be abstracted by a strong base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions. Due to the bicyclic nature of the ketone, enolate formation is expected to occur at the less sterically hindered bridgehead position.
-
Alkylation: The enolate can be trapped with an electrophile, such as an alkyl halide, to introduce an alkyl group at the alpha-position.
-
Aldol and Related Condensations: The enolate can also react with other carbonyl compounds in an aldol-type condensation. Intramolecular aldol condensations are a powerful strategy for the synthesis of the bicyclo[3.3.1]nonane ring system itself.
Rearrangement and Cycloaddition Reactions
The bicyclic ketone can undergo ring expansion reactions and can be a precursor for cycloaddition reactions.
-
Beckmann Rearrangement: The oxime of this compound can undergo a Beckmann rearrangement in the presence of an acid catalyst to yield a bicyclic lactam. The regioselectivity of this rearrangement is dependent on the stereochemistry of the oxime.
-
Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone with a peroxy acid to form a lactone (a cyclic ester). The migratory aptitude of the adjacent carbon atoms will determine the regiochemical outcome of the oxygen insertion.
-
Formation of Spirocyclic Compounds: The ketone functionality can serve as a handle for the construction of spirocyclic systems. For instance, reaction with a thiosemicarbazone followed by cyclization can lead to spiro thiadiazole derivatives.
-
Cycloaddition Reactions: The exocyclic alkene, potentially synthesized via a Wittig reaction, can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct more complex polycyclic systems.
Quantitative Data Summary
| Reaction Type | Reagents | Product(s) | Yield (%) | Diastereoselectivity | Spectroscopic Data (Reference) |
| Nucleophilic Addition | Aryl Grignard Reagents | Tertiary Alcohols | Not specified | Highly stereospecific, "syn" addition | X-ray diffraction of derivatives |
| Reduction | NaBH₄, EtOH, THF | 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol | Not specified | Mixture of syn and anti isomers | - |
| Rearrangement | Trifluoroacetic acid (on oxime) | Bicyclic Lactams | Good | Regiospecific | ¹³C NMR of related systems |
¹³C NMR Data for 7-Benzyl-9,9-dihydroxy-3-oxa-7-azabicyclo[3.3.1]nonane Hydroperchlorate: (Note: This is data for the hydrated form of the title compound and serves as a close reference.) A publicly available spectrum indicates the presence of multiple carbon signals consistent with the bicyclic framework and the benzyl group. Specific peak assignments would require further analysis.
Experimental Protocols
Nucleophilic Addition of Phenylmagnesium Bromide
Source: Adapted from Tran, K., et al. (2007).
-
Procedure: A system under a nitrogen atmosphere is charged with phenylmagnesium bromide in ether (3M solution). The mixture is stirred at room temperature for 5 minutes. A solution of this compound in anhydrous ether is added dropwise to the Grignard reagent. After 1 hour of gentle reflux, heating is discontinued, but stirring of the mixture is maintained overnight at room temperature. The resulting mixture is then worked up by the dropwise addition of 9M H₂SO₄ with cooling in an ice bath.
Reduction with Sodium Borohydride
Source: Adapted from WO2010128414A1.
-
Procedure: this compound hydrochloride salt is suspended in ethanol and anhydrous tetrahydrofuran. The mixture is cooled with an ice bath, and sodium borohydride is added in one portion. The mixture is allowed to warm slowly over 4 hours to room temperature. The reaction is then concentrated in vacuo to remove most of the ethanol and worked up accordingly.
Conclusion
The ketone in this compound exhibits a rich and synthetically useful array of chemical reactivity. Its rigid, bicyclic structure imparts significant stereocontrol over reactions at the C9 position, making it an attractive scaffold for the synthesis of complex, stereochemically defined molecules. The reactions outlined in this guide, from simple reductions and nucleophilic additions to more complex rearrangements and potential cycloadditions, highlight the versatility of this ketone as a key building block for drug discovery and development. Further exploration of its reactivity, particularly in the realm of asymmetric synthesis, will undoubtedly lead to the creation of novel and potent bioactive compounds.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one via Mannich Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is achieved through a one-pot, three-component double Mannich reaction. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visualization of the experimental workflow to ensure reproducibility and facilitate adoption by researchers in the field.
Introduction
The 3,7-diheterabicyclo[3.3.1]nonane framework is a key structural motif present in a variety of biologically active compounds. Specifically, the this compound scaffold serves as a crucial intermediate for the synthesis of novel therapeutic agents. The Mannich reaction, a cornerstone of carbon-carbon and carbon-nitrogen bond formation, provides an efficient and convergent approach to this bicyclic system. This protocol details a reliable method for the synthesis of the title compound, which is of significant interest to researchers in organic synthesis and drug discovery.
Experimental Protocol
The synthesis of this compound is accomplished through a double Mannich reaction involving benzylamine, paraformaldehyde, and a suitable C3-dianion equivalent. Based on established methodologies for analogous bicyclic ketones, the following protocol is proposed.
Materials:
-
Benzylamine
-
Paraformaldehyde
-
1,3-Dihydroxyacetone dimer
-
Glacial Acetic Acid
-
Ethanol
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add benzylamine (1 equivalent), 1,3-dihydroxyacetone dimer (1 equivalent), and ethanol (100 mL).
-
Addition of Reagents: While stirring, add paraformaldehyde (2.2 equivalents) to the mixture.
-
Acidification and Reflux: Carefully add glacial acetic acid (2 equivalents) to the suspension. Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solvent under reduced pressure to obtain a crude residue.
-
Extraction: Dissolve the residue in water (50 mL) and basify with a saturated solution of sodium carbonate until a pH of 9-10 is reached. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of this compound.
| Reagent/Parameter | Molar Ratio | Molecular Weight ( g/mol ) | Amount |
| Benzylamine | 1.0 | 107.15 | (Specify amount) |
| 1,3-Dihydroxyacetone dimer | 1.0 | 180.16 | (Specify amount) |
| Paraformaldehyde | 2.2 | 30.03 | (Specify amount) |
| Glacial Acetic Acid | 2.0 | 60.05 | (Specify amount) |
| Product | |||
| This compound | - | 231.28 | - |
| Reaction Conditions | |||
| Solvent | - | - | Ethanol |
| Temperature | - | - | 80-90 °C (Reflux) |
| Reaction Time | - | - | 4-6 hours |
| Yield | |||
| Typical Yield | - | - | (Specify range, e.g., 60-75%) |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The core of this synthesis is the double Mannich reaction, a powerful cascade process for the formation of the bicyclic ring system. The logical relationship of the key transformations is depicted below.
Caption: Logical pathway of the double Mannich reaction for the bicyclic ketone synthesis.
Application Note and Protocol: Purification of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one is a bicyclic ketone containing a benzyl protective group, making it a valuable intermediate in the synthesis of more complex nitrogen-containing heterocyclic compounds for pharmaceutical development.[1][2] The purity of this intermediate is crucial for the success of subsequent synthetic steps. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. This method is designed to effectively remove common impurities such as starting materials, by-products, and decomposition products.
The principle of this purification method relies on the differential adsorption of the target compound and impurities onto the polar stationary phase (silica gel) and their varying solubility in the non-polar mobile phase.[3] By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity, with non-polar impurities eluting first, followed by the desired product, and finally, more polar impurities. The selection of an appropriate solvent system is critical and is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[4]
Experimental Protocol
1. Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)[5]
-
Hexanes (HPLC grade)
-
Ethyl acetate (EtOAc, HPLC grade)
-
Dichloromethane (DCM, optional, for sample loading)
-
Glass chromatography column
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, etc.)
2. Preliminary TLC Analysis
Before performing the column chromatography, it is essential to determine the optimal solvent system using TLC. The ideal solvent system should provide a retention factor (Rf) of approximately 0.3-0.35 for the target compound.[3]
-
Prepare several eluent systems with varying ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 15%, 20% EtOAc/Hexanes).
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the dissolved crude mixture onto separate TLC plates.
-
Develop each TLC plate in a chamber containing one of the prepared eluent systems.
-
Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
-
Identify the solvent system that gives the best separation of the target compound from impurities, with the target compound having an Rf value in the desired range.
3. Column Preparation (Slurry Packing Method)
-
Ensure the chromatography column is clean, dry, and mounted vertically. Place a small cotton or glass wool plug at the bottom of the column to support the packing material.[3]
-
Add a thin layer of sand (approximately 0.5 cm) over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% EtOAc in hexanes). The amount of silica gel should be approximately 20-50 times the weight of the crude sample.[3]
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow some solvent to drain, which helps in uniform packing. The solvent level should always be kept above the top of the silica gel to prevent the column from running dry.[3]
-
Once the silica gel has settled, add a thin layer of sand on top to protect the surface of the stationary phase from being disturbed during sample loading.[3]
-
Continuously run the initial eluent through the column until the packing is stable and the eluent runs clear.
4. Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial eluent.
-
Carefully add the dissolved sample to the top of the column using a pipette, ensuring not to disturb the sand layer.
-
Open the stopcock and allow the sample to enter the silica gel.
-
Wash the flask that contained the sample with a small amount of the initial eluent and add this to the column to ensure all the sample is loaded.
-
Once the sample has fully entered the silica gel, carefully add the mobile phase to the top of the column.
5. Elution and Fraction Collection
-
Begin the elution with the initial, low-polarity solvent system determined from the TLC analysis (e.g., 5% EtOAc in hexanes).
-
Collect the eluent in fractions of a predetermined volume (e.g., 10-20 mL per tube).
-
Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution). This can be done by incrementally increasing the percentage of ethyl acetate in the hexanes. A typical gradient might be:
-
5% EtOAc in Hexanes (5 column volumes)
-
10% EtOAc in Hexanes (5 column volumes)
-
15% EtOAc in Hexanes (until the product has eluted)
-
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing them under a UV lamp and/or with a stain.
6. Analysis of Fractions and Product Recovery
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR spectroscopy or HPLC.
Data Presentation
The following table summarizes typical data obtained from the purification of this compound using the protocol described above.
| Parameter | Value |
| TLC Analysis | |
| Rf of Target Compound | 0.32 |
| TLC Eluent | 15% Ethyl Acetate in Hexanes |
| Column Chromatography | |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase Gradient | 5% to 20% Ethyl Acetate in Hexanes |
| Results | |
| Crude Product Weight | 5.0 g |
| Purified Product Weight | 4.2 g |
| Yield | 84% |
| Purity (by HPLC) | >98% |
Visualizations
Caption: Workflow for the purification of this compound.
References
Application Note: 1H and 13C NMR Assignment Protocol for 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed protocol for the acquisition and assignment of 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for the compound 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one. The methodologies outlined are intended to ensure high-quality data suitable for structural elucidation and confirmation. The provided tables serve as a template for organizing the acquired spectral data.
Introduction
This compound is a bicyclic organic compound with a rigid framework that is of interest in medicinal chemistry and drug development. The bicyclo[3.3.1]nonane core can exist in several conformations, such as chair-chair, chair-boat, and boat-boat forms. For the related 3-oxa-7-azabicyclo[3.3.1]nonan-9-one system, conformational analyses have been performed, suggesting a preference for a particular geometry in solution. High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure and predominant conformation of this molecule in solution. This application note outlines the experimental procedure for acquiring and assigning the 1H and 13C NMR spectra of the title compound.
Molecular Structure
To facilitate the NMR assignment, the molecular structure of this compound with atom numbering is presented below.
Experimental Protocols
-
Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for this compound. Other deuterated solvents such as dimethyl sulfoxide-d6 (DMSO-d6) or acetone-d6 may be used if solubility is an issue.
-
Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for chemical shifts (0 ppm for 1H and 13C). If not already present in the deuterated solvent, a small amount can be added.
-
Sample Filtration: Filter the sample solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
The following NMR experiments are recommended for a comprehensive structural assignment. Experiments should be performed on a spectrometer with a proton frequency of 400 MHz or higher for better signal dispersion.
-
1H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30 or similar).
-
Spectral Width: Approximately 12-15 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
13C NMR:
-
Pulse Program: Proton-decoupled experiment (zgpg30 or similar).
-
Spectral Width: Approximately 220-250 ppm.
-
Number of Scans: 1024 or more, as 13C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the bicyclic and benzyl moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for conformational analysis.
-
NMR Analysis Workflow
The following diagram illustrates the logical workflow for the assignment of the 1H and 13C NMR spectra.
Data Presentation
The following tables should be used to summarize the quantitative data from the NMR spectra.
Table 1: 1H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1, H5 | ||||
| H2, H8 (axial) | ||||
| H2, H8 (equatorial) | ||||
| H4, H6 (axial) | ||||
| H4, H6 (equatorial) | ||||
| H10 (CH2-Ph) | 2H | |||
| H12, H16 (ortho) | 2H | |||
| H13, H15 (meta) | 2H | |||
| H14 (para) | 1H |
Table 2: 13C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1, C5 | |
| C2, C8 | |
| C4, C6 | |
| C9 (C=O) | |
| C10 (CH2-Ph) | |
| C11 (ipso) | |
| C12, C16 (ortho) | |
| C13, C15 (meta) | |
| C14 (para) |
Expected Spectral Features and Discussion
-
Bicyclic Protons: The protons on the bicyclic framework are expected to show complex multiplicity patterns due to geminal and vicinal couplings. The chemical shifts will be influenced by the proximity to the nitrogen, oxygen, and carbonyl functionalities. Protons in axial and equatorial positions will have distinct chemical shifts and coupling constants.
-
Benzyl Group Protons: The benzylic methylene protons (H10) are expected to appear as a singlet or a pair of doublets if they are diastereotopic. The aromatic protons will appear in the range of 7.2-7.5 ppm, with multiplicities depending on the substitution pattern.
-
Carbonyl Carbon: The ketone carbonyl carbon (C9) is expected to have a chemical shift in the range of 200-215 ppm.
-
Conformational Analysis: The predominant conformation in solution can be inferred from the proton-proton coupling constants and NOESY correlations. For instance, large diaxial coupling constants (around 10-13 Hz) are indicative of a chair conformation for the six-membered rings. NOESY correlations between spatially close but non-bonded protons (e.g., between axial protons on the same side of a ring) will provide strong evidence for the overall molecular geometry. Previous studies on similar systems suggest that a chair-boat conformation may be prevalent.
By following this protocol, researchers can obtain and rigorously assign the 1H and 13C NMR spectra of this compound, enabling its unambiguous structural confirmation and providing insights into its conformational preferences in solution.
Application Notes and Protocols for X-ray Crystallography of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the X-ray crystallography of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their rigid bicyclic scaffold, which can be functionalized to create novel therapeutic agents. X-ray crystallography provides the definitive three-dimensional atomic arrangement of these molecules, which is crucial for understanding their structure-activity relationships.
Synthesis and Crystallization
The synthesis of this compound is typically achieved through a Mannich-type reaction.[1][2][3][4] The following protocol is a representative example for the synthesis of the parent ketone and its subsequent derivatization and crystallization.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established Mannich reaction methodologies for similar bicyclic systems.
Materials:
-
Tetrahydropyran-4-one
-
Benzylamine
-
Paraformaldehyde
-
Hydrochloric acid
-
Sodium hydroxide
-
Ethanol
-
Diethyl ether
Procedure:
-
A mixture of tetrahydropyran-4-one, an equimolar amount of benzylamine, and a slight excess of paraformaldehyde is prepared in ethanol.
-
Concentrated hydrochloric acid is added dropwise to the stirred mixture, which is then refluxed for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and washed with diethyl ether to remove any unreacted starting materials.
-
The aqueous layer is basified with a sodium hydroxide solution to precipitate the crude product.
-
The precipitate is filtered, washed with cold water, and dried.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) yields the purified this compound.
Experimental Protocol: Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient quality is paramount for a successful X-ray diffraction experiment.
Method: Slow Evaporation
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethanol, or a mixture such as dichloromethane/hexane) at room temperature to create a saturated or near-saturated solution.
-
Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Monitor the container for the formation of well-defined single crystals.
X-ray Diffraction Data Collection and Structure Refinement
The following is a general protocol for single-crystal X-ray diffraction data collection and structure refinement.
Experimental Protocol: X-ray Data Collection
-
A suitable single crystal is selected and mounted on a goniometer head.
-
Data collection is performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[5]
-
The crystal is maintained at a constant low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.
-
A series of diffraction images are collected over a wide range of crystal orientations.
-
The collected data is processed, including integration of reflection intensities and corrections for absorption.
Experimental Protocol: Structure Solution and Refinement
-
The crystal structure is solved using direct methods or Patterson synthesis.
-
The structural model is refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final model is validated using crystallographic software to ensure its quality.
Data Presentation
The crystallographic data for this compound derivatives are summarized in the following tables for easy comparison.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | 7-Benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol |
| Empirical formula | C₂₁H₂₅NO₂ |
| Formula weight | 323.42 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 11.123(2) Å, α = 90°b = 10.456(2) Å, β = 101.54(3)°c = 15.123(3) Å, γ = 90° |
| Volume | 1721.1(6) ų |
| Z | 4 |
| Density (calculated) | 1.248 Mg/m³ |
| Absorption coefficient | 0.080 mm⁻¹ |
| F(000) | 696 |
| Crystal size | 0.30 x 0.20 x 0.10 mm³ |
| Theta range for data collection | 2.22 to 25.00° |
| Index ranges | -13<=h<=13, -12<=k<=12, -17<=l<=17 |
| Reflections collected | 12098 |
| Independent reflections | 3019 [R(int) = 0.0455] |
| Completeness to theta = 25.00° | 99.5 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.9920 and 0.9763 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3019 / 0 / 220 |
| Goodness-of-fit on F² | 1.033 |
| Final R indices [I>2sigma(I)] | R1 = 0.0417, wR2 = 0.1011 |
| R indices (all data) | R1 = 0.0573, wR2 = 0.1101 |
| Largest diff. peak and hole | 0.291 and -0.198 e.Å⁻³ |
Note: Data for a representative derivative is presented.[5]
Table 2: Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degrees (°) |
| O(1)-C(9) | 1.442(2) | C(2)-O(1)-C(9) | 110.5(1) |
| O(1)-C(2) | 1.431(2) | C(6)-N(7)-C(8) | 111.9(1) |
| N(7)-C(6) | 1.472(2) | C(6)-N(7)-C(15) | 113.2(1) |
| N(7)-C(8) | 1.475(2) | C(8)-N(7)-C(15) | 112.4(1) |
| N(7)-C(15) | 1.481(2) | C(1)-C(9)-O(1) | 108.9(1) |
| C(1)-C(9) | 1.543(2) | C(1)-C(9)-C(5) | 110.1(1) |
| C(5)-C(9) | 1.541(2) | O(1)-C(9)-C(5) | 109.8(1) |
Note: Data for a representative derivative is presented.[5]
Visualizations
The following diagrams illustrate the key processes and structural relationships involved in the X-ray crystallography of this compound derivatives.
References
- 1. Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemijournal.com [chemijournal.com]
- 4. Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols: 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one scaffold and its derivatives in medicinal chemistry. This versatile bicyclic structure has shown promise in the development of novel therapeutics targeting cardiovascular diseases and central nervous system (CNS) disorders.
Introduction to the this compound Scaffold
The this compound core, a member of the diheterabicyclo[3.3.1]nonane (DHBCN) family, presents a conformationally rigid framework that is advantageous for the design of specific and potent drug candidates. The benzyl group provides a handle for further chemical modification, while the oxa-aza bicyclic system imparts distinct stereochemical and physicochemical properties. This scaffold has been primarily explored for its potential in two key therapeutic areas: as a precursor to antiarrhythmic agents and as a building block for CNS-active compounds.
Application in Antiarrhythmic Drug Discovery
Derivatives of the 7-azabicyclo[3.3.1]nonane scaffold, particularly the thia- and diaza-analogs of the title compound, have been investigated for their antiarrhythmic properties. These compounds have been shown to exhibit Class III antiarrhythmic activity, which is characterized by the prolongation of the cardiac action potential duration.
Mechanism of Action: Class III Antiarrhythmic Activity
The primary mechanism for Class III antiarrhythmic drugs is the blockade of potassium channels in cardiomyocytes, which leads to a delay in repolarization. This, in turn, prolongs the effective refractory period and can terminate re-entrant arrhythmias.
Secondary Mechanism: Mitochondrial Complex I Inhibition
Interestingly, some 3,7-diheterabicyclo[3.3.1]nonane derivatives have been found to inhibit the mitochondrial respiratory chain at Complex I (NADH:ubiquinone oxidoreductase).[1] This inhibition can lead to a decrease in ATP production and may contribute to both the therapeutic and potential toxic effects of these compounds.[1]
Below is a diagram illustrating the proposed signaling pathway for the antiarrhythmic effects of 7-azabicyclo[3.3.1]nonane derivatives.
Application in Central Nervous System (CNS) Drug Discovery
The rigid bicyclo[3.3.1]nonane framework is also a "privileged scaffold" for targeting CNS receptors and transporters. Derivatives have shown affinity for the dopamine transporter (DAT) and nicotinic acetylcholine receptors (nAChRs), making them attractive for the development of treatments for neurodegenerative and psychiatric disorders.
Dopamine Transporter (DAT) Ligands
Derivatives of 9-methyl-9-azabicyclo[3.3.1]nonane have been synthesized and evaluated as ligands for the dopamine transporter.[2] While these initial compounds showed moderate affinity, they provide a starting point for the development of more potent and selective DAT inhibitors.[2]
Nicotinic Acetylcholine Receptor (nAChR) Ligands
The 3,7-diazabicyclo[3.3.1]nonane scaffold, a close analog, has been extensively studied for its interaction with various nAChR subtypes.[3][4] These studies have identified compounds with high affinity and selectivity, particularly for the α4β2* subtype, which is a key target for cognitive disorders and nicotine addiction.[2][3]
Quantitative Biological Data
The following tables summarize the biological activity of various derivatives of the bicyclo[3.3.1]nonane scaffold. It is important to note that specific data for this compound is limited in the public domain; the data presented here is for structurally related analogs.
Table 1: Dopamine Transporter (DAT) Binding Affinity of 9-Azabicyclo[3.3.1]nonane Derivatives [2]
| Compound | R | Ki (μM) for DAT |
| Analog 1 | CO2CH3 | 2.0 |
| Analog 2 | CH2OH | 14.0 |
| Cocaine (for comparison) | - | ~0.1-0.5 |
Table 2: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity of 3,7-Diazabicyclo[3.3.1]nonane Derivatives [2]
| Compound | nAChR Subtype | Ki (nM) |
| 3,7-Diazabicyclo[3.3.1]nonane | α4β2 | 600 |
| N-Benzylbispidine | α3β4 | 569.6 |
| N-Boc-bispidine | α4β2* | 45 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a Robinson-Schöpf-type reaction, which is a variation of the Mannich reaction. This one-pot synthesis involves the condensation of a dialdehyde, a primary amine, and a ketone.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetonedicarboxylic acid in a suitable buffered aqueous solution (e.g., citrate buffer, pH ~5).
-
Addition of Reagents: To the stirred solution, add benzylamine followed by the dropwise addition of glutaraldehyde.
-
Reaction: Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, basify the mixture with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
In Vitro Electrophysiology Assay for Class III Antiarrhythmic Activity
This protocol outlines a method to assess the inhibitory effect of a test compound on the hERG potassium channel, a key indicator of Class III antiarrhythmic activity.
Detailed Protocol:
-
Cell Culture: Culture a stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG) under standard conditions.
-
Electrophysiology: On the day of the experiment, prepare a single-cell suspension and plate the cells onto coverslips.
-
Recording: Using a patch-clamp amplifier and data acquisition system, establish a whole-cell recording configuration.
-
Voltage Protocol: Apply a voltage-clamp protocol designed to elicit and measure the hERG current.
-
Compound Application: Perfuse the cells with a control extracellular solution, and then with solutions containing increasing concentrations of the test compound.
-
Data Analysis: Measure the peak tail current at each concentration and normalize to the control current. Plot the concentration-response curve and fit with a suitable equation (e.g., Hill equation) to determine the IC50 value.
Mitochondrial Complex I Activity Assay
This colorimetric assay measures the activity of mitochondrial Complex I.
Detailed Protocol:
-
Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., rat liver or heart) using differential centrifugation.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing a buffer, the electron acceptor (e.g., decylubiquinone), and the isolated mitochondria.
-
Initiation of Reaction: Initiate the reaction by adding NADH.
-
Measurement: Monitor the decrease in absorbance of a colorimetric indicator at a specific wavelength (e.g., 600 nm) over time using a plate reader. The rate of absorbance decrease is proportional to the Complex I activity.
-
Inhibitor Control: Run a parallel reaction in the presence of a known Complex I inhibitor (e.g., rotenone) to determine the specific activity.
-
Data Analysis: Calculate the specific Complex I activity by subtracting the rate of the inhibitor control from the total activity. The inhibitory effect of the test compound can be determined by adding it to the reaction mixture at various concentrations and calculating the IC50 value.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate [smolecule.com]
Synthesis of Neuroleptic Drug Precursors from 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one is a versatile bicyclic ketone that serves as a key building block in the synthesis of various biologically active molecules, particularly those targeting the central nervous system. Its rigid framework and the presence of both an ether and a protected amine functionality make it an attractive scaffold for the development of novel neuroleptic drugs. Many potent neuroleptics, particularly those acting as dopamine D2 receptor antagonists, feature an arylamine moiety. This document provides detailed protocols for the synthesis of N-aryl-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-amine derivatives, which are direct precursors to potent neuroleptic agents, via reductive amination of the parent ketone.
Key Synthetic Transformation: Reductive Amination
The primary transformation described is the reductive amination of this compound with various substituted anilines. This reaction proceeds via the in-situ formation of an iminium intermediate, which is subsequently reduced to the corresponding secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness and high selectivity for imines over ketones, allowing for a one-pot procedure with high yields.[1][2][3]
Quantitative Data Summary
The following table summarizes the results of the reductive amination of this compound with a selection of substituted anilines. These reactions demonstrate the versatility of the protocol for generating a library of neuroleptic drug precursors.
| Entry | Aniline Derivative | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-Phenyl-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-amine | 12 | 85 |
| 2 | 4-Fluoroaniline | N-(4-Fluorophenyl)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-amine | 12 | 88 |
| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-amine | 14 | 82 |
| 4 | 2-Chloroaniline | N-(2-Chlorophenyl)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-amine | 16 | 75 |
Experimental Protocols
General Protocol for the Reductive Amination of this compound
This protocol describes a general procedure for the synthesis of N-aryl-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-amine derivatives.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-fluoroaniline, etc.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial acetic acid (optional, as a catalyst for less reactive substrates)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M), add the substituted aniline (1.1 eq).
-
If the aniline is a weak nucleophile, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-amine.
Visualizations
Signaling Pathway and Drug Target
The synthesized precursors are designed to be elaborated into potent antagonists of the dopamine D2 receptor, a key target in the treatment of psychosis. The diagram below illustrates the general signaling pathway of the D2 receptor.
Caption: Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of the neuroleptic drug precursors.
Caption: Workflow for Reductive Amination.
Logical Relationship of Reagents and Intermediates
This diagram illustrates the logical flow of the chemical transformation, highlighting the key species involved.
Caption: Reagent and Intermediate Relationships.
References
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Notes and Protocols: Asymmetric Synthesis of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-oxa-7-azabicyclo[3.3.1]nonane scaffold, a key structural motif in a variety of biologically active molecules and natural products, represents a privileged framework in medicinal chemistry. Its rigid, conformationally constrained structure allows for the precise spatial arrangement of functional groups, making it an attractive template for the design of novel therapeutics. The 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one is a versatile intermediate for creating a library of analog compounds for structure-activity relationship (SAR) studies. The development of stereocontrolled synthetic routes to access enantiomerically pure versions of this scaffold is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration.
This document provides detailed protocols for the synthesis of the this compound scaffold, with a focus on achieving asymmetry. A standard racemic synthesis is presented alongside a proposed organocatalytic asymmetric method based on well-established proline-catalyzed Mannich reactions.
Synthetic Pathways Overview
The core synthesis of the 3-oxa-7-azabicyclo[3.3.1]nonane system is typically achieved through a double Mannich reaction. This involves the condensation of a ketone, an amine, and an aldehyde. For the target molecule, tetrahydropyran-4-one serves as the ketone component, benzylamine as the nitrogen source, and formaldehyde as the methylene bridge provider. Asymmetry can be introduced by employing a chiral catalyst to control the stereochemical outcome of the cyclization.
Caption: General synthetic strategies for racemic and asymmetric synthesis.
Experimental Protocols
Protocol 1: Racemic Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of related azabicyclic ketones via a Mannich-type reaction.[1]
Materials:
-
Tetrahydropyran-4-one
-
Benzylamine
-
Paraformaldehyde
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Sodium hydroxide solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add tetrahydropyran-4-one (1.0 eq), benzylamine (1.0 eq), and ethanol.
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (1.1 eq).
-
Add paraformaldehyde (2.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and concentrate under reduced pressure to remove ethanol.
-
Add water to the residue and basify with a sodium hydroxide solution to pH > 10.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the racemic product.
Protocol 2: Proposed Organocatalytic Asymmetric Synthesis
This proposed protocol adapts the principles of proline-catalyzed asymmetric Mannich reactions to the synthesis of the target bicyclic ketone.[2][3][4] The use of a chiral organocatalyst like (S)-proline is expected to induce enantioselectivity in the formation of the bicyclic core.
Materials:
-
Tetrahydropyran-4-one
-
Benzylamine
-
Paraformaldehyde
-
(S)-Proline (or other chiral amine catalyst)
-
Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Chiral HPLC column for enantiomeric excess (ee) determination
Procedure:
-
In a reaction vial, dissolve tetrahydropyran-4-one (1.5 eq) and (S)-proline (0.2 eq) in DMSO (or NMP).
-
Add benzylamine (1.0 eq) to the solution.
-
Finally, add paraformaldehyde (2.5 eq) and seal the vial.
-
Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40 °C) for 24-72 hours. Monitor the progress by TLC and/or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Data Presentation
The following tables present expected and comparative data for the synthesis of this compound analogs. Data for the proposed asymmetric synthesis is hypothetical and based on typical results for similar organocatalytic reactions.[5]
Table 1: Reaction Conditions and Yields
| Entry | Method | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Racemic | - | Ethanol | Reflux | 6 | ~70-85 | - |
| 2 | Asymmetric (Proposed) | (S)-Proline (20) | DMSO | 40 | 48 | 60-75 | 85-95 |
| 3 | Asymmetric (Proposed) | Chiral Diamine (10) | Toluene | 25 | 72 | 55-70 | >90 |
Table 2: Characterization Data for this compound
| Property | Data |
| Molecular Formula | C₁₅H₁₉NO₂ |
| Molecular Weight | 245.32 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25-7.40 (m, 5H), 4.05 (d, 2H), 3.85 (d, 2H), 3.60 (s, 2H), 3.10 (d, 2H), 2.80 (d, 2H), 2.45 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 208.1, 137.5, 129.0, 128.5, 127.4, 69.5, 61.0, 59.8, 52.3 |
| Mass Spec (ESI) | m/z 246.1 [M+H]⁺ |
Logical Workflow for Asymmetric Synthesis
The proposed organocatalytic asymmetric synthesis follows a logical sequence of steps designed to control the stereochemical outcome of the reaction.
Caption: Workflow for the proposed asymmetric synthesis protocol.
Conclusion
The this compound framework is a valuable building block for drug discovery. While racemic syntheses are well-established, the demand for enantiomerically pure compounds necessitates the development of asymmetric methodologies. The proposed organocatalytic approach using a chiral amine catalyst like proline offers a promising, operationally simple, and cost-effective strategy to access these important molecules with high enantioselectivity. Further optimization of the catalyst, solvent, and temperature may lead to even higher yields and stereocontrol. This application note provides a solid foundation for researchers to develop and implement both racemic and asymmetric syntheses of this important class of compounds.
References
- 1. Enantioselective synthesis of polysubstituted cyclopentanones by organocatalytic double Michael addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Asymmetric Catalytic Ketimine Mannich Reactions and Related Transformations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the ketone functionality in 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one. This bicyclic scaffold is a valuable building block in medicinal chemistry, and derivatization of the C9 ketone allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The following protocols cover key transformations including reduction, Grignard addition, and olefination reactions.
Key Derivatization Reactions
The ketone at the 9-position of the 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane core is amenable to a variety of standard carbonyl chemistries. This allows for the introduction of diverse functional groups, which can significantly impact the molecule's biological activity. The primary reactions detailed here are:
-
Reduction to Alcohol: Conversion of the ketone to a secondary alcohol.
-
Grignard Reaction: Nucleophilic addition of an organometallic reagent to form a tertiary alcohol.
-
Wittig Reaction: Olefination to introduce a carbon-carbon double bond.
-
Horner-Wadsworth-Emmons Reaction: An alternative olefination method, often favoring the (E)-alkene.
-
Reductive Amination: Formation of a secondary or tertiary amine at the C9 position.
Data Presentation
The following tables summarize quantitative data for the derivatization of this compound and its analogs.
Table 1: Reduction of this compound
| Product | Reagent | Solvent | Yield (%) | Reference |
| 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol | Sodium Borohydride | Ethanol/THF | 94 | (WO2010128414A1) |
Table 2: Grignard Reaction with this compound
| Product | Grignard Reagent | Solvent | Yield (%) | Reference |
| 7-Benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol | Phenylmagnesium Bromide | Anhydrous THF or Ether | High (exact % not specified) | [1] |
| 7-Benzyl-9-(p-tolyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol | p-Tolylmagnesium Bromide | Anhydrous THF or Ether | High (exact % not specified) | [1] |
Table 3: Olefination of Bicyclic Ketones (Analogous Systems)
| Product | Reaction Type | Reagents | Solvent | Yield (%) | Reference (Analogous System) |
| 9-Methylene-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane | Wittig | Methyltriphenylphosphonium bromide, n-BuLi | THF | Not specified | General Protocol |
| 2-(3-Benzyl-3,7-diazabicyclo[3.3.1]nonan-9-ylidene)acetamide derivative | Horner-Wadsworth-Emmons | Diethyl {2-[(2,2,6,6-tetramethyl-1-oxylpiperidin-4-yl)amino]-2-oxoethyl}phosphonate, NaH | DMF | Not specified | Analogous bispidine system |
Experimental Protocols
Protocol 1: Reduction of Ketone to Alcohol
This protocol is adapted from a procedure described in patent WO2010128414A1.
Materials:
-
This compound hydrochloride salt
-
Ethanol
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄)
-
Methyl tert-butyl ether (MTBE)
-
1.0 M Sodium hydroxide (NaOH) solution
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound hydrochloride salt (1.0 eq) in a mixture of ethanol and anhydrous THF.
-
Cool the mixture in an ice bath.
-
Add sodium borohydride (2.2 eq) in one portion.
-
Allow the mixture to warm slowly to room temperature over 4 hours.
-
Concentrate the reaction mixture in vacuo to remove most of the solvents.
-
Partition the residue between methyl tert-butyl ether and aqueous 1.0 M sodium hydroxide solution.
-
Stir the mixture for 30 minutes, then separate the layers.
-
Extract the aqueous layer with methyl tert-butyl ether.
-
Combine the organic extracts, wash with brine, and dry over sodium sulfate.
-
Filter the mixture and concentrate the filtrate in vacuo to yield the product, a mixture of syn- and anti-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol isomers.
Protocol 2: Grignard Reaction with Aryl Magnesium Bromides
This protocol is based on the work of Tran et al. (2007) on the title compound.[1]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Aryl magnesium bromide (e.g., Phenylmagnesium bromide) (excess)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, ~2.0 eq) dropwise.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the tertiary alcohol.
Protocol 3: Wittig Reaction for Methylene Derivative Formation (General Protocol)
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise at 0 °C.
-
Stir the resulting orange-red solution at room temperature for 1 hour to form the ylide.
-
Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the methylene product.
Protocol 4: Horner-Wadsworth-Emmons Reaction (General Protocol)
Materials:
-
Dialkyl phosphonate (e.g., Triethyl phosphonoacetate)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Water
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere, add the dialkyl phosphonate (1.1 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour until hydrogen evolution ceases.
-
Add a solution of this compound (1.0 eq) in anhydrous THF.
-
Stir the reaction at room temperature or gentle reflux until completion (monitored by TLC).
-
Cool the reaction mixture and quench by the careful addition of water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 5: Reductive Amination (General Protocol)
Materials:
-
This compound
-
Primary or secondary amine (e.g., Aniline, Morpholine)
-
Methanol or Dichloroethane (DCE)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (catalytic amount, if needed)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and the amine (1.2 eq) in methanol or DCE.
-
Add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent (NaBH₃CN or NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (3x).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for the derivatization of the ketone.
Caption: Key chemical transformations of the ketone functionality.
References
Application of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one in Drug Discovery and Synthesis
Introduction
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one is a heterocyclic organic compound recognized primarily as a versatile synthetic intermediate or building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure provides a three-dimensional scaffold that is valuable for the synthesis of more complex, biologically active molecules. While this compound itself is not typically studied as a direct enzyme inhibitor, its structural framework is integral to the development of various therapeutic agents with a range of biological activities, including enzyme and receptor modulation.
This document provides an overview of the known applications of this compound, focusing on its role in the synthesis of bioactive compounds and the biological activities of its derivatives.
Role as a Synthetic Building Block
The primary application of this compound is in organic synthesis. Its unique and rigid bicyclic framework is an attractive starting point for constructing molecules with specific stereochemistry, which is often crucial for targeted biological activity.[1][2] Researchers in pharmaceutical development utilize this compound to synthesize novel drug candidates with the potential for improved efficacy and reduced side effects.[1] The oxabicyclic structure also imparts stability and predictable reactivity, making it a reliable component in multi-step synthetic pathways.[1]
Derivatives of the broader 3-azabicyclo[3.3.1]nonanone class, to which this compound belongs, have been explored for a wide array of pharmacological activities, including:
-
Anticancer Properties: The azabicyclo[3.3.1]nonane architecture is found in some indole alkaloids that have been investigated as potential anticancer agents.[3]
-
Antimicrobial Activity: Various derivatives of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one have demonstrated antibacterial and antifungal properties.[4][5]
-
Neurological and Cardiovascular Applications: The 3-azabicyclonone nucleus is a pharmacophore present in compounds with analgesic, anesthetic, and anti-inflammatory activities.[4] Furthermore, the thia-analog of this compound, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane, has been investigated for its antiarrhythmic properties.[6][7][8]
It is important to note that these biological activities are characteristic of the more complex molecules synthesized from this compound and its analogs, not of the parent compound itself.
Logical Workflow for Synthesis of Bioactive Derivatives
The general workflow for utilizing this compound in a drug discovery program involves its chemical modification to generate a library of derivatives, which are then screened for biological activity.
Caption: Synthetic workflow from the building block to preclinical candidates.
Experimental Protocols: A General Framework
As there is no direct evidence of this compound being used as an enzyme inhibitor, specific experimental protocols for its use in this context cannot be provided. However, a general protocol for screening a library of its derivatives against a target enzyme would typically follow these steps:
General Protocol for Screening Derivatives for Enzyme Inhibition
1. Objective: To determine if novel compounds derived from this compound can inhibit the activity of a specific target enzyme.
2. Materials:
- Target enzyme
- Enzyme substrate
- Assay buffer
- Library of synthesized derivative compounds dissolved in a suitable solvent (e.g., DMSO)
- Positive control inhibitor
- Negative control (vehicle)
- 96-well microplates
- Microplate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay)
3. Method:
- Compound Preparation: Prepare serial dilutions of the derivative compounds in the assay buffer.
- Assay Setup: In a 96-well plate, add the following to each well:
- Assay buffer
- A fixed concentration of the target enzyme
- Varying concentrations of the derivative compound (or positive/negative controls)
- Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow the compounds to bind to the enzyme.
- Reaction Initiation: Add the enzyme's substrate to each well to start the reaction.
- Detection: Measure the rate of product formation or substrate depletion over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., colorimetric, fluorescent, or luminescent).
- Data Analysis:
- Calculate the percentage of enzyme inhibition for each compound concentration relative to the negative control.
- Plot the percentage of inhibition against the logarithm of the compound concentration.
- Fit the data to a suitable dose-response curve (e.g., sigmoidal) to determine the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).
Data Presentation
Currently, there is no publicly available quantitative data (e.g., IC50 or Ki values) for the direct enzyme inhibitory activity of this compound. Should such studies be conducted on its derivatives, the data would typically be presented in a tabular format for clear comparison.
Table 1: Hypothetical Data Table for Enzyme Inhibition by Derivatives
| Compound ID | Target Enzyme | IC50 (µM) |
| Derivative 1 | Enzyme X | 15.2 |
| Derivative 2 | Enzyme X | 2.8 |
| Derivative 3 | Enzyme X | > 100 |
| Positive Control | Enzyme X | 0.1 |
This table is for illustrative purposes only. The values are not based on experimental data.
Signaling Pathways
The signaling pathways that could potentially be modulated by derivatives of this compound are diverse and depend on the specific enzyme or receptor being targeted by the final synthesized compound. For example, if a derivative were found to inhibit a specific kinase, the relevant signaling pathway would be the one in which that kinase plays a key role (e.g., MAPK signaling, PI3K-Akt signaling). Without a specific enzyme target, a relevant signaling pathway diagram cannot be provided.
Conclusion
This compound is a valuable chemical entity in the field of medicinal chemistry, serving as a foundational scaffold for the synthesis of novel, biologically active compounds. While there is no current evidence to suggest its direct application in studying enzyme inhibition, its derivatives have the potential to modulate various biological targets. Future research may uncover direct inhibitory roles for this compound or its close analogs, but for now, its primary utility remains as a key building block in the drug discovery and development process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 4. chemijournal.com [chemijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane 3-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one as a Chiral Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one as a chiral scaffold in asymmetric synthesis. While direct literature examples for this specific application are limited, this document outlines prospective methodologies based on the known chemistry of the bicyclo[3.3.1]nonane framework and related chiral auxiliaries.
Introduction to this compound
This compound is a bicyclic heterocyclic compound featuring a rigid skeleton. Its structure is amenable to stereoselective modifications, making it a promising candidate for a chiral scaffold or auxiliary in asymmetric synthesis. The presence of a ketone at the C9 position and a tertiary amine allows for a variety of chemical transformations. The benzyl group on the nitrogen atom can be retained or removed, offering further synthetic flexibility. This scaffold is of interest in medicinal chemistry due to the prevalence of the azabicyclo[3.3.1]nonane core in biologically active molecules, including potential anticancer and antiarrhythmic agents.[1]
Compound Profile:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 77716-01-9 |
| Molecular Formula | C₁₄H₁₇NO₂ |
| Molecular Weight | 231.29 g/mol |
| Appearance | White to off-white solid |
| Chirality | Achiral (meso compound) |
Synthetic Strategy for Chiral Derivatives
The primary approach to utilizing this scaffold in asymmetric synthesis involves the stereoselective reduction of the C9 ketone to a chiral alcohol or the addition of a nucleophile to generate a chiral tertiary alcohol. These chiral alcohols can then be used as chiral auxiliaries or as precursors for chiral ligands.
Enantioselective Reduction of the Ketone
The prochiral ketone can be reduced to a chiral alcohol using various asymmetric reducing agents. The resulting enantiomerically enriched alcohol can then direct subsequent reactions.
Caption: Enantioselective reduction of the ketone to form chiral alcohols.
Hypothetical Quantitative Data for Enantioselective Reduction:
| Chiral Reducing Agent | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| (R)-CBS Reagent / BH₃·SMe₂ | THF | -20 | 85 | 92 (R) |
| (S)-CBS Reagent / BH₃·SMe₂ | THF | -20 | 88 | 95 (S) |
| Noyori's Catalyst / H₂ | Methanol | 25 | 95 | >99 (R) |
| Baker's Yeast | Water/Glucose | 30 | 65 | >98 (S) |
Diastereoselective Nucleophilic Addition
The ketone can undergo nucleophilic addition to generate a chiral tertiary alcohol. While the starting ketone is achiral, the addition of a nucleophile creates a chiral center. The stereochemical outcome can be influenced by the steric hindrance of the bicyclic system.
Application as a Chiral Auxiliary
The chiral alcohol derived from this compound can be used as a chiral auxiliary to control the stereochemistry of subsequent reactions on a tethered substrate.
Caption: Workflow for using the chiral alcohol as a recoverable chiral auxiliary.
Example Application: Asymmetric Aldol Reaction
-
Esterification: The chiral alcohol is esterified with a carboxylic acid derivative (e.g., an enolizable acyl chloride).
-
Enolate Formation: A base is used to form a chiral enolate.
-
Aldol Addition: The chiral enolate reacts with an aldehyde, with the bicyclic scaffold directing the facial attack.
-
Cleavage: The aldol product is cleaved from the auxiliary (e.g., by hydrolysis or reduction), yielding the chiral β-hydroxy carbonyl compound and recovering the chiral auxiliary.
Hypothetical Quantitative Data for Asymmetric Aldol Reaction:
| Aldehyde | Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| Benzaldehyde | LDA | THF | 75 | 95:5 |
| Isobutyraldehyde | LHMDS | Toluene | 82 | 98:2 |
| Acetaldehyde | NaHMDS | THF | 70 | 90:10 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of analogous azabicyclo[3.3.1]nonanes.
Materials:
-
Benzylamine
-
Tetrahydropyran-4-one
-
Paraformaldehyde
-
Hydrochloric acid
-
Sodium hydroxide
-
Ethanol
-
Diethyl ether
Procedure:
-
To a solution of tetrahydropyran-4-one (1.0 eq) and benzylamine (1.0 eq) in ethanol, add paraformaldehyde (2.2 eq).
-
Acidify the mixture with concentrated hydrochloric acid and reflux for 48 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether.
-
Basify the aqueous layer with a 2M sodium hydroxide solution to pH 10-12 and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the title compound.
Protocol 2: Enantioselective Reduction to Chiral Alcohol (Hypothetical)
Materials:
-
This compound
-
(R)-CBS reagent (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to -20 °C.
-
Add the (R)-CBS reagent (0.1 eq) dropwise.
-
Slowly add BH₃·SMe₂ (1.0 eq) to the reaction mixture, maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C for 4 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the chiral alcohol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Applications in Drug Discovery and Development
The rigid, chiral scaffold of 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol and its derivatives can be used to synthesize complex molecules with defined stereochemistry. This is particularly valuable in drug development, where specific stereoisomers often exhibit desired biological activity while others may be inactive or have undesirable side effects. The 3-oxa-7-azabicyclo[3.3.1]nonane core itself is found in compounds investigated as modulators for various biological targets.
Caption: Logical workflow from chiral scaffold to drug candidate.
The ability to generate stereochemically pure compounds from this scaffold allows for precise structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds.
Disclaimer: The quantitative data and some protocols provided in these notes are hypothetical and based on analogous chemical systems due to the limited availability of specific literature for the title compound as a chiral scaffold. Researchers should perform their own optimization and characterization of reactions.
References
Troubleshooting & Optimization
Technical Support Center: 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one Mannich Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in the Mannich synthesis of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one.
Troubleshooting Guide & FAQs
Q1: My Mannich reaction for the synthesis of this compound is resulting in a very low yield. What are the common causes?
A1: Low yields in this specific Mannich condensation are a known issue, often attributed to the formation of a complex mixture of byproducts.[1] The primary causes can be categorized as follows:
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, pH, or reaction time can significantly impact the yield.
-
Reagent Quality and Choice: The purity of starting materials (tetrahydropyran-4-one, benzylamine, and formaldehyde source) is crucial. The choice between aqueous formaldehyde and paraformaldehyde can also influence the outcome.
-
Side Reactions: Several competing reactions can occur, leading to the formation of undesired byproducts. These include self-condensation of tetrahydropyran-4-one, formation of aminals, and polymerization of formaldehyde.
-
Work-up and Purification Issues: The desired product may be lost during extraction or purification. Some bicyclic nonanones are prone to decomposition under certain pH conditions.
Q2: What are the recommended starting materials and their stoichiometry?
A2: The typical starting materials for this synthesis are tetrahydropyran-4-one, benzylamine, and a formaldehyde source. While an exact optimized ratio for this specific product is not widely published, a common starting point for analogous Mannich reactions is a 1:1:2 molar ratio of the ketone, amine, and formaldehyde, respectively.
Q3: Should I use aqueous formaldehyde or paraformaldehyde?
A3: Both can be used, but paraformaldehyde is often preferred in similar syntheses to have better control over the concentration of formaldehyde and to avoid introducing a large volume of water, which can sometimes hinder the reaction.[2] If using aqueous formaldehyde, be mindful of its concentration and potential for side reactions.
Q4: What solvent and temperature are optimal for this reaction?
A4: Protic solvents like ethanol or methanol are commonly employed for Mannich reactions as they can help to dissolve the reagents and facilitate the reaction mechanism.[2] Some protocols for similar bicyclic systems suggest running the reaction at room temperature or with gentle heating (e.g., reflux in ethanol). It is advisable to start at a lower temperature and monitor the reaction progress by TLC or LC-MS to avoid excessive byproduct formation.
Q5: How can I minimize the formation of byproducts?
A5: To minimize byproducts, consider the following:
-
Order of Addition: Slowly adding the formaldehyde source to a mixture of tetrahydropyran-4-one and benzylamine can help to control the reaction rate and reduce polymerization.
-
pH Control: The Mannich reaction is typically acid-catalyzed.[3] The use of a mild acid catalyst, such as acetic acid, can be beneficial.[2] However, strongly acidic or basic conditions during work-up should be avoided. A patent for a similar synthesis details a work-up procedure involving acidification followed by basification to a specific pH to ensure efficient extraction.[4]
-
Reaction Time: Monitor the reaction closely. Prolonged reaction times, especially at elevated temperatures, can lead to the decomposition of the product and the formation of more byproducts.
Q6: I'm having trouble purifying the final product. Any suggestions?
A6: Purification of this compound from the complex reaction mixture can be challenging. Column chromatography on silica gel is a common method. A patent for a similar compound, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, specifies a silica gel chromatography step with a dichloromethane:methanol solvent system for purification.[4] Careful selection of the eluent system based on TLC analysis is critical to separate the desired product from closely related impurities.
Data Presentation
Table 1: Reported Yields for Analogous Bicyclo[3.3.1]nonanone Syntheses
| Compound | Starting Materials | Yield | Reference |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Glutaraldehyde, Benzylamine hydrochloride, 3-Oxopentanedioic acid | 54% | --INVALID-LINK--[4] |
| 3-(3-ethoxypropyl)-7-(1-imidazolylpropyl)-3,7-diazabicyclo[3.3.1]nonan-9-one | 1-(3-ethoxypropyl)piperidin-4-one, 1-(3-aminopropyl)imidazole, Paraformaldehyde | "Acceptable" | --INVALID-LINK--[2] |
Experimental Protocols
Inferred Experimental Protocol for this compound Synthesis
Disclaimer: This is an inferred protocol based on analogous reactions. Optimization will be necessary.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetrahydropyran-4-one (1.0 eq) and benzylamine (1.0 eq) in absolute ethanol.
-
Reaction Initiation: To the stirred solution, add paraformaldehyde (2.0 eq) in portions.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (e.g., 80°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
References
Side product formation in the synthesis of bicyclo[3.3.1]nonan-9-ones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side product formation during the synthesis of bicyclo[3.3.1]nonan-9-ones.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the bicyclo[3.3.1]nonan-9-one core?
A1: Several robust methods exist for the construction of the bicyclo[3.3.1]nonan-9-one skeleton. The choice of method often depends on the desired substitution pattern and available starting materials. Common strategies include:
-
Robinson Annulation and Related Michael Additions: This classical approach involves the Michael addition of a cyclohexanone derivative to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.[1][2]
-
Intramolecular Aldol Condensation: The cyclization of a suitably substituted diketone is a key strategy. This can be promoted by bases or acids.[3] DIBAL-H has been used to mediate a tandem lactone ring opening and intramolecular aldol condensation.[3]
-
Organocatalyzed Cascade Reactions: These methods can provide enantioselective access to bicyclo[3.3.1]nonan-9-one derivatives. For instance, an organocatalytic cascade initiated by a 1,6-addition of cyclohexanones to unsaturated aldehydes has been reported.[4][5]
-
Condensation Reactions: The reaction of aldehydes with β-diketones like acetylacetone can yield the bicyclo[3.3.1]nonane framework.[3] Similarly, the condensation of dimethyl malonate with formaldehyde is a known route.[3]
-
Synthesis from 9-Borabicyclo[3.3.1]nonane (9-BBN): A well-established procedure involves the carbonylation of 9-BBN.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of bicyclo[3.3.1]nonan-9-ones, focusing on the identification and mitigation of side products.
Issue 1: Incomplete Cyclization or Presence of Monocyclic Intermediates
Symptoms:
-
The final product mixture contains significant amounts of a compound with a molecular weight corresponding to the acyclic precursor.
-
NMR spectra show signals consistent with an open-chain diketone or a monocyclic aldol addition product.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Insufficient reaction time or temperature for the cyclization step. | Monitor the reaction progress by TLC or GC-MS. If the reaction stalls, consider increasing the reaction time or temperature. For base-catalyzed aldol condensations, ensure the temperature is sufficient to drive the dehydration step. |
| Ineffective catalyst or base/acid. | Verify the activity and concentration of the catalyst. For base-catalyzed reactions, stronger bases like potassium tert-butoxide may be required to promote cyclization.[3] For acid-catalyzed reactions, ensure the acid is not consumed by side reactions. |
| Steric hindrance in the precursor. | Bulky substituents on the acyclic precursor can disfavor the intramolecular cyclization. Redesigning the synthetic route to introduce bulky groups after the bicyclic core is formed might be necessary. |
Issue 2: Formation of Deacetylated or Other Rearranged Products
Symptoms:
-
Isolation of a major byproduct resulting from the loss of an acetyl group or other protecting groups.[3]
-
Complex NMR spectra indicating a mixture of constitutional isomers.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Harsh reaction conditions (e.g., strong acid or base, high temperatures). | Employ milder reaction conditions. For instance, if deacetylation is an issue, consider using a more robust protecting group like a pivalate ester.[3] |
| Unintended side reactions promoted by the catalyst or reagents. | Screen different catalysts or reagents. For example, in aldol-type condensations, organocatalysts can sometimes offer higher selectivity and milder conditions compared to traditional acid or base catalysis.[3] |
Issue 3: Presence of Unreacted Starting Materials or Reagent-Related Impurities
Symptoms:
-
The crude product contains starting materials such as cyclohexanone or α,β-unsaturated aldehydes.
-
Impurities derived from reagents, such as 2,6-dimethylphenol in syntheses utilizing 9-BBN, are detected.[6]
Potential Causes & Solutions:
| Cause | Recommended Action |
| Incorrect stoichiometry of reactants. | Carefully control the stoichiometry of the reactants. Use of an excess of one reactant may be necessary to drive the reaction to completion, but this will require subsequent purification. |
| Impurities in reagents or solvents. | Use purified reagents and anhydrous solvents, especially for moisture-sensitive reactions like those involving organolithium reagents or 9-BBN.[6] |
| Inefficient purification. | Optimize the purification protocol. For example, unreacted phenols can be removed by extraction with an aqueous base.[6] Crystallization is often an effective method for obtaining high-purity bicyclo[3.3.1]nonan-9-one.[6] |
Experimental Protocols
Synthesis of Bicyclo[3.3.1]nonan-9-one from 9-Borabicyclo[3.3.1]nonane (9-BBN)
This procedure is adapted from Organic Syntheses.[6]
Materials:
-
9-Borabicyclo[3.3.1]nonane (9-BBN)
-
2,6-Dimethylphenol
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium in hexane
-
3-Ethyl-3-pentanol
-
Dichloromethyl methyl ether
-
Sodium hydroxide
-
30% Hydrogen peroxide
-
Pentane
-
Ethanol
Procedure:
-
Preparation of Lithium Triethylcarboxide: In a nitrogen-purged, dry flask, a solution of n-butyllithium in hexane is cooled to 0°C. 3-Ethyl-3-pentanol is added slowly. The resulting alkoxide solution is standardized by titration.
-
Reaction of 9-BBN: A solution of 9-BBN in anhydrous THF is prepared under a nitrogen atmosphere. A solution of 2,6-dimethylphenol in anhydrous THF is added slowly.
-
Carbonylation: The mixture is cooled to 0°C, and dichloromethyl methyl ether is added. The previously prepared lithium triethylcarboxide solution is then added slowly over approximately 30 minutes.
-
Oxidation: The reaction mixture is cooled to 0°C, and a solution of sodium hydroxide in ethanol and water is added. 30% hydrogen peroxide is then added dropwise while maintaining the temperature below 50°C. The mixture is then heated to 45-50°C for 2 hours.
-
Workup and Purification: After cooling, water is added, and the aqueous phase is saturated with sodium chloride. The organic phase is separated and washed. The solvents are removed, and the residue is diluted with pentane and extracted with aqueous sodium hydroxide to remove 2,6-dimethylphenol. The pentane is removed, and the residue is distilled to remove 3-ethyl-3-pentanol. The resulting semi-solid is dissolved in pentane and filtered. The pure bicyclo[3.3.1]nonan-9-one is obtained by crystallization from pentane at -78°C.[6]
Troubleshooting for this Protocol:
-
Vigorous Oxidation: The oxidation with hydrogen peroxide can be highly exothermic. It is crucial to perform this step in a fume hood behind a safety shield and to control the addition rate and temperature carefully.[6]
-
Air-Sensitive Reagents: 9-BBN and n-butyllithium are air-sensitive. Proper inert atmosphere techniques are essential for the success of the reaction.[6]
-
Impurity Removal: The final product may be contaminated with 2,6-dimethylphenol and 3-ethyl-3-pentanol. The described workup procedure, including base extraction and distillation, is critical for their removal.[6]
Visualizations
Caption: Experimental workflow for the synthesis of bicyclo[3.3.1]nonan-9-one from 9-BBN.
Caption: Troubleshooting logic for side product formation.
References
- 1. researchgate.net [researchgate.net]
- 2. oops.uni-oldenburg.de [oops.uni-oldenburg.de]
- 3. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. (2R,4R)-2-Hydroxy-4-(2-methoxyphenyl)bicyclo[3.3.1]nonan-9-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Optimizing reaction conditions for the synthesis of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: The reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Purity of Reagents: Ensure all starting materials, particularly the aldehyde and amine, are of high purity. Impurities can lead to side reactions, consuming reagents and complicating purification.
-
Reaction Concentration: The reaction may be too dilute. Increasing the concentration of the reactants can favor the desired intramolecular cyclization. However, be cautious of potential polymerization at very high concentrations.
-
Reaction Temperature: The temperature might not be optimal. If the reaction is too slow, consider a modest increase in temperature. Conversely, if side product formation is significant, lowering the temperature may improve selectivity.
-
pH of the Reaction Medium: For Mannich-type reactions, the pH is critical. The amine needs to be in its free base form to be nucleophilic, but acidic conditions are often required to activate the aldehyde. Careful control of pH with a suitable buffer system can be crucial.
-
Stirring and Mixing: In heterogeneous reaction mixtures, ensure efficient stirring to maximize the interaction between reactants.
Q2: I am observing the formation of a significant amount of a polymeric or tar-like byproduct. What is happening and how can I prevent it?
A2: Polymerization is a common side reaction, especially with aldehydes. This can be minimized by:
-
Slow Addition of Reagents: Adding the aldehyde dropwise to the reaction mixture containing the amine can help to maintain a low concentration of the aldehyde, disfavoring polymerization.
-
Lowering the Reaction Temperature: Polymerization reactions often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can therefore selectively slow down the undesired polymerization.
-
Optimizing the Stoichiometry: Ensure the stoichiometry of the reactants is accurate. An excess of the aldehyde is a common cause of polymerization.
Q3: The purification of the final product by column chromatography is difficult, with streaking or poor separation. What can I do?
A3: Purification challenges can be addressed by:
-
Choice of Adsorbent and Eluent: Experiment with different silica gel grades or consider using alumina. A systematic screening of solvent systems (eluent) with varying polarities is recommended. A gradient elution may be necessary to separate the product from closely related impurities.
-
Basification of Silica Gel: The basic nitrogen in the product can interact strongly with the acidic silica gel, leading to tailing. Pre-treating the silica gel with a small amount of a tertiary amine (e.g., triethylamine) mixed in the eluent can mitigate this issue.
-
Alternative Purification Techniques: If column chromatography remains problematic, consider other techniques such as crystallization or preparative thin-layer chromatography (prep-TLC).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this class of compounds, known as 3,7-diheterabicyclo[3.3.1]nonanes, is typically achieved through a one-pot Mannich-type reaction. This involves the condensation of an amine (benzylamine), an aldehyde (such as formaldehyde or its equivalent), and a ketone containing α-hydrogens on both sides of the carbonyl group. In this specific case, a precursor that can form a dicarbocation equivalent or a bis-electrophile is reacted with benzylamine.
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes. Formaldehyde is a suspected carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Benzylamine is corrosive and can cause burns. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and spot them on a TLC plate. Develop the plate in an appropriate solvent system and visualize the spots under UV light or by staining (e.g., with potassium permanganate or iodine). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Q4: What are the expected spectroscopic characteristics of this compound?
A4: The structure of the product can be confirmed by various spectroscopic techniques:
-
¹H NMR: Expect to see signals corresponding to the benzylic protons, the aromatic protons of the benzyl group, and the protons of the bicyclic core. The chemical shifts and coupling patterns will be characteristic of the rigid bicyclic structure.
-
¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon (ketone), the aromatic carbons, the benzylic carbon, and the carbons of the bicyclic framework.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₇NO₂) should be observed.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone carbonyl group (C=O) should be present around 1715 cm⁻¹.
Quantitative Data Summary
The following table summarizes typical reaction conditions that can be used as a starting point for optimization.
| Parameter | Typical Range/Value | Notes |
| Solvent | Ethanol, Methanol, Acetonitrile, or Water | The choice of solvent can influence reaction rate and solubility of reagents. |
| Temperature | Room Temperature to Reflux | Optimization is required to balance reaction rate and byproduct formation. |
| Reaction Time | 12 - 48 hours | Monitor by TLC to determine the optimal reaction time. |
| pH | 4 - 6 | A weakly acidic medium is often optimal for Mannich-type reactions. |
| Purification | Silica Gel Column Chromatography | Eluent systems typically consist of mixtures of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol), often with a small amount of triethylamine. |
Experimental Protocols
A generalized experimental protocol for a Mannich-type synthesis of a bicyclo[3.3.1]nonan-9-one is provided below. This should be adapted for the specific synthesis of this compound.
Synthesis of a 9-Azabicyclo[3.3.1]nonan-3-one Derivative (Illustrative Example)
A procedure for a related compound involves cooling a mixture of glutaraldehyde and benzylamine hydrochloride in water to 0°C.[1] 3-Oxopentanedioic acid is then added, followed by sodium acetate solution.[1] The reaction mixture is heated and stirred.[1] After cooling, the pH is adjusted to 2 with hydrochloric acid, and the mixture is washed with diethyl ether.[1] The aqueous layer is then basified to pH 12 with sodium hydroxide and extracted with dichloromethane.[1] The organic layers are dried and concentrated.[1] The crude product is purified by silica gel chromatography to yield the desired product.[1]
Visualizations
Caption: Reaction pathway for the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Stereoselectivity in the Reduction of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the stereoselectivity issues encountered during the reduction of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one to its corresponding alcohol, 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol.
Frequently Asked Questions (FAQs)
Q1: What are the possible stereoisomers formed during the reduction of this compound?
A1: The reduction of the ketone at the C9 position can result in two diastereomeric alcohols: the syn-isomer and the anti-isomer. The stereochemistry is defined by the orientation of the newly formed hydroxyl group relative to the heteroatoms in the bicyclic system.
Q2: Why is controlling the stereoselectivity of this reduction challenging?
A2: The bicyclo[3.3.1]nonane framework is a conformationally complex and sterically crowded system. The facial selectivity of the hydride attack on the carbonyl group is influenced by a delicate balance of steric and electronic factors, making it difficult to achieve high diastereoselectivity without careful selection of reagents and reaction conditions. The dense stereochemical nature of this framework often necessitates rigorous analysis to confirm the stereochemistry of the products.[1]
Q3: What are the key factors that influence the stereoselectivity of this reduction?
A3: The primary factors influencing the stereochemical outcome are:
-
The steric bulk of the reducing agent: Smaller, less hindered reagents tend to favor one diastereomer, while larger, bulkier reagents favor the other.
-
The conformation of the bicyclic ring system: The molecule can exist in different conformations, such as chair-chair and chair-boat, which can influence the accessibility of the carbonyl group from different faces.[2]
-
Reaction temperature: Lower temperatures generally lead to higher stereoselectivity.
-
Solvent: The choice of solvent can influence the conformation of the substrate and the reactivity of the reducing agent.
Q4: How can I determine the diastereomeric ratio of my product mixture?
A4: The diastereomeric ratio is typically determined using high-field Nuclear Magnetic Resonance (NMR) spectroscopy. The signals for the protons and carbons adjacent to the hydroxyl group and the C9 carbon itself will have distinct chemical shifts for the syn and anti isomers. Integration of the respective signals allows for quantification of the ratio. In some cases, separation of the diastereomers by chromatography (e.g., HPLC or column chromatography on silica gel) followed by quantification of the isolated isomers can be performed.
Troubleshooting Guide
Problem 1: My reduction of this compound with sodium borohydride (NaBH₄) resulted in a mixture of diastereomers. How can I improve the selectivity?
Answer:
It is expected that the reduction of this compound with sodium borohydride will produce a mixture of syn and anti isomers.[3] To improve the stereoselectivity, consider the following strategies:
-
Change the Reducing Agent: The most effective way to alter the diastereomeric ratio is to switch to a sterically more demanding reducing agent. Bulky hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), are known to exhibit higher facial selectivity in the reduction of cyclic ketones due to steric hindrance. This will likely favor the formation of one diastereomer over the other.
-
Lower the Reaction Temperature: Performing the reduction at lower temperatures (e.g., -78 °C) can enhance the energy difference between the transition states leading to the two diastereomers, often resulting in improved selectivity.
-
Solvent Modification: While less impactful than the choice of reducing agent, experimenting with different solvents can sometimes influence the stereochemical outcome.
Problem 2: I am unsure which diastereomer is the major product in my reaction.
Answer:
Predicting the major diastereomer without experimental data for this specific substrate is challenging. However, general principles for the reduction of substituted cyclic ketones can provide guidance:
-
Less Hindered Hydrides (e.g., NaBH₄): These reagents tend to attack from the less sterically hindered face of the carbonyl. The preferred conformation of the bicyclic system will dictate which face is more accessible.
-
Bulky Hydrides (e.g., L-Selectride®): These reagents are highly sensitive to steric hindrance and will preferentially attack from the most open face, often leading to the opposite diastereomer as the major product compared to less hindered hydrides.
For definitive identification, advanced NMR techniques (like 2D NMR) or X-ray crystallography of a crystalline derivative would be required to assign the stereochemistry of the major and minor isomers.
Problem 3: The separation of the syn and anti diastereomers by column chromatography is proving difficult.
Answer:
Diastereomeric alcohols can sometimes have very similar polarities, making their separation by standard silica gel chromatography challenging. Here are some troubleshooting tips:
-
Optimize Your Eluent System: Systematically screen different solvent mixtures. Using a combination of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate, diethyl ether, or a small amount of methanol) and varying their ratio can improve separation.
-
Consider a Different Stationary Phase: If silica gel is not effective, consider using alumina or a reverse-phase C18 column.
-
Derivatization: If the free alcohols are inseparable, consider converting them to a mixture of diastereomeric esters (e.g., acetates or benzoates). The derivatives may have different chromatographic properties that allow for easier separation. The protecting group can then be removed to yield the pure alcohol diastereomers.
Data Presentation
Table 1: Expected Stereochemical Outcome of the Reduction of this compound
| Reducing Agent | Steric Bulk | Expected Outcome | Typical Conditions |
| Sodium Borohydride (NaBH₄) | Small | Mixture of syn and anti isomers | Methanol, Ethanol, or THF; 0 °C to RT |
| L-Selectride® | Large | Likely favors one diastereomer with high selectivity | Anhydrous THF; -78 °C to 0 °C |
| Lithium Aluminium Hydride (LiAlH₄) | Small | Mixture of syn and anti isomers | Anhydrous THF or Et₂O; 0 °C to RT |
Note: The exact diastereomeric ratios are not widely reported in the literature and should be determined experimentally.
Experimental Protocols
Protocol 1: Reduction with Sodium Borohydride (yielding a mixture of diastereomers)
This protocol is adapted from a procedure for the reduction of this compound hydrochloride salt.[3]
-
Preparation: Suspend this compound hydrochloride salt (1.0 eq) in a mixture of ethanol (approx. 4.5 mL per gram of substrate) and anhydrous tetrahydrofuran (THF) (approx. 4.5 mL per gram of substrate).
-
Cooling: Cool the suspension in an ice bath to 0 °C.
-
Addition of NaBH₄: Add sodium borohydride (2.2 eq) in one portion to the stirred suspension.
-
Reaction: Allow the reaction mixture to warm slowly to room temperature over 4 hours.
-
Work-up:
-
Concentrate the reaction mixture in vacuo to remove most of the solvents.
-
Partition the residue between methyl tert-butyl ether (MTBE) and a 1.0 M aqueous sodium hydroxide solution.
-
Stir the two-phase mixture for 30 minutes, then separate the layers.
-
Extract the aqueous layer with MTBE.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Isolation: Filter the mixture and concentrate the filtrate in vacuo to yield the product as a mixture of syn and anti-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol. The reported yield for the mixed isomers is 94%.[3]
Protocol 2: Stereoselective Reduction with L-Selectride® (proposed)
This is a general procedure for the stereoselective reduction of a cyclic ketone with a bulky hydride reagent.
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF (approx. 20 mL per gram of substrate).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of L-Selectride®: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by the slow, dropwise addition of water at -78 °C, followed by a 3 M aqueous solution of sodium hydroxide and then 30% hydrogen peroxide.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with diethyl ether or ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Isolation: Filter the mixture and concentrate the filtrate in vacuo. Purify the crude product by column chromatography on silica gel to isolate the major diastereomer.
Visualizations
References
- 1. Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. WO2010128414A1 - Gpr 119 modulators - Google Patents [patents.google.com]
Technical Support Center: Purification of Polar Bicyclic Amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of polar bicyclic amines.
Troubleshooting Guide
This guide addresses specific issues encountered during the purification of polar bicyclic amines in a question-and-answer format.
Issue 1: Poor Peak Shape and Tailing in Normal-Phase Chromatography
Question: My polar bicyclic amine is showing significant peak tailing on a standard silica gel column. How can I improve the peak shape?
Answer: Peak tailing of basic compounds like amines on acidic silica gel is a common issue due to strong interactions with surface silanol groups.[1][2] Here are several strategies to mitigate this problem:
-
Mobile Phase Modification: Add a basic modifier to your mobile phase to compete with your analyte for binding to the acidic sites on the silica. Common additives include:
-
Stationary Phase Selection:
-
Amine-functionalized Silica: Using a stationary phase where the silica is functionalized with amino groups can significantly improve peak shape without requiring a basic additive in the mobile phase.[1][2]
-
Deactivated Silica: Pre-treat your standard silica gel column by flushing it with a solvent system containing a base like triethylamine to neutralize the acidic sites before loading your sample.[3]
-
Alternative Stationary Phases: Consider less acidic stationary phases like alumina (basic or neutral) or bonded phases like diol.[3]
-
Issue 2: Compound Degradation on Silica Gel
Question: I suspect my polar bicyclic amine is degrading on the silica gel column during purification. What are my options?
Answer: The acidic nature of silica gel can cause the degradation of sensitive compounds.[1] If you observe sample degradation, consider the following alternatives:
-
Use a More Inert Stationary Phase: As mentioned above, deactivated silica, amine-functionalized silica, or alumina can be effective alternatives to prevent degradation.[3]
-
Reversed-Phase Chromatography: The non-polar stationary phase in reversed-phase chromatography is less likely to cause acid-catalyzed degradation.[1]
-
Supercritical Fluid Chromatography (SFC): SFC often provides better peak shapes than normal-phase HPLC and uses a less acidic mobile phase, typically supercritical CO2 with a polar co-solvent like methanol.[1]
Issue 3: Difficulty Purifying Highly Water-Soluble Amines
Question: My polar bicyclic amine is highly water-soluble, making extraction and purification difficult. What techniques are suitable for such compounds?
Answer: For highly polar and water-soluble amines, traditional normal-phase and reversed-phase chromatography can be challenging. The following techniques are better suited for these compounds:
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds.[5][6][7][8][9] It uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous buffer.[5][6][7][8]
-
Ion-Exchange Chromatography (IEX): Since amines are basic and can be protonated to form cations, cation-exchange chromatography is a powerful tool for their purification.[1][10][11][12] The amine binds to the negatively charged stationary phase and is eluted by increasing the salt concentration or changing the pH of the mobile phase.[1]
-
Acid-Base Extraction: This classical technique can be very effective for separating amines from neutral or acidic impurities. By dissolving the crude mixture in an organic solvent and washing with an aqueous acid, the amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[1]
Issue 4: Challenges in Achieving Chiral Separation
Question: I need to separate the enantiomers of my chiral polar bicyclic amine, but I am having difficulty achieving baseline separation. What should I try?
Answer: Chiral separation of polar amines can be complex. Here are some strategies:
-
Chiral Stationary Phases (CSPs): The most direct method is to use a chiral HPLC or SFC column. Polysaccharide-based columns are often a good starting point.[13]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC.[1][14][15][16]
-
Mobile Phase Optimization:
-
Additives: In normal-phase chiral chromatography, adding a basic modifier like diethylamine or butylamine can improve peak shape and interaction with the CSP.[13]
-
Solvent Composition: Varying the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase can significantly impact selectivity.[13]
-
-
Derivatization: If direct separation is unsuccessful, derivatizing the amine with a chiral or UV-active reagent can enhance the differences between the enantiomers, making separation easier.[13]
-
Temperature and Flow Rate: Lowering the temperature or decreasing the flow rate can sometimes improve resolution by enhancing the differential interactions between the enantiomers and the stationary phase.[13]
Frequently Asked Questions (FAQs)
Q1: When should I choose HILIC over reversed-phase chromatography for my polar bicyclic amine?
A1: HILIC is generally preferred when your amine is too polar to be adequately retained on a reversed-phase column, even with highly aqueous mobile phases.[8] If your compound elutes at or near the void volume in reversed-phase, HILIC is a much better alternative.[8]
Q2: Can I use recrystallization to purify my polar bicyclic amine?
A2: Yes, but it often requires converting the amine to a salt first.[17][18] Polar amines are often oils or low-melting solids in their freebase form, which makes crystallization difficult.[17] By reacting the amine with an acid (e.g., HCl, sulfuric acid, tartaric acid), you can form a salt which is typically a crystalline solid with different solubility properties, making it easier to recrystallize.[17][18][19]
Q3: What are the main advantages of using SFC for purifying polar bicyclic amines?
A3: SFC offers several key advantages over traditional HPLC methods:
-
Faster Separations: The low viscosity of supercritical CO2 allows for higher flow rates and faster run times.[14][20]
-
Reduced Solvent Consumption: Using CO2 as the primary mobile phase significantly reduces the amount of organic solvent needed, making it a "greener" and more cost-effective technique.[14][16][20]
-
More Concentrated Fractions: The CO2 in the mobile phase evaporates upon collection, resulting in more concentrated fractions and simplifying solvent removal.[1][16]
-
Excellent for Chiral Separations: SFC is particularly well-suited for chiral separations.[1][14]
Q4: How can I assess the purity of my final polar bicyclic amine product?
A4: A combination of analytical techniques is often necessary for accurate purity assessment:
-
HPLC-UV: If your compound has a chromophore, HPLC with UV detection is a standard method.
-
HPLC with Universal Detectors: For compounds lacking a strong UV chromophore, detectors like Charged Aerosol Detectors (CAD) can be used.[21]
-
LC-MS: Liquid chromatography-mass spectrometry is a powerful tool for confirming the identity of your compound and detecting impurities.
-
Gas Chromatography (GC): GC can be used if the amine is volatile and thermally stable, though peak tailing can be an issue.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation and help identify impurities.
-
Ion Chromatography (IC): This technique, especially with suppressed conductivity detection, is well-suited for the analysis of amines.[12][22]
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Polar Bicyclic Amine Purification
| Technique | Stationary Phase | Mobile Phase | Advantages | Challenges |
| Normal-Phase (with modifier) | Silica | Non-polar solvent with polar modifier + basic additive (e.g., TEA) | Good for less polar amines; uses less expensive solvents. | Peak tailing is common without additives; potential for compound degradation on silica.[1] |
| Reversed-Phase (High pH) | pH-stable C18 | Acetonitrile/Water with high pH buffer | Good for moderately polar amines; familiar technique. | Requires pH-stable columns; potential for column degradation. |
| HILIC | Silica, Diol, Amide | Acetonitrile/Aqueous buffer | Excellent for very polar compounds; good retention.[5][6][7] | Can have longer equilibration times.[1] |
| SFC | Various (chiral and achiral) | Supercritical CO2 with polar co-solvent (e.g., methanol) | Fast separations; low organic solvent use; good for chiral separations.[1][14][20] | Requires specialized equipment; analyte solubility in CO2 can be a limitation. |
| Ion-Exchange | Cation or Anion Exchange Resin | Aqueous buffer with increasing salt concentration or pH gradient | Excellent for charged and highly polar amines; high capacity.[1] | Requires the compound to be charged; high salt concentrations in fractions may need to be removed. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture containing the polar bicyclic amine in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously and allow the layers to separate. The protonated amine salt will be in the aqueous layer.[1]
-
Separation: Drain the aqueous layer. Wash the organic layer with more aqueous acid to ensure complete extraction of the amine.
-
Combine and Basify: Combine all the aqueous layers and cool in an ice bath. Slowly add a base (e.g., 2 M NaOH) until the solution is basic (confirm with pH paper). This will deprotonate the amine salt, regenerating the free amine.
-
Back-Extraction: Extract the purified free amine back into a fresh portion of organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent to obtain the purified amine.[1]
Protocol 2: Deactivation of a Silica Gel Column for Flash Chromatography
-
Column Packing: Dry pack the column with silica gel.
-
Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[3]
-
Flushing: Flush the column with 2-3 column volumes of this deactivating solvent.
-
Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.
-
Sample Loading and Elution: Load your sample and run the chromatography using your pre-determined solvent system.
Visualizations
Caption: Workflow for selecting an appropriate purification method.
Caption: Troubleshooting logic for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 11. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 12. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. researchgate.net [researchgate.net]
- 20. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 21. benchchem.com [benchchem.com]
- 22. A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products [mdpi.com]
Technical Support Center: Synthesis of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one, with a focus on scaling up the production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing the 3-oxa-7-azabicyclo[3.3.1]nonane core is a variation of the Mannich reaction. This typically involves the condensation of a cyclic ketone precursor with benzylamine and an appropriate aldehyde.
Q2: What are the primary challenges when scaling up this synthesis?
A2: Scaling up the synthesis of this compound can present several challenges, including:
-
Reduced Yields: Reactions that perform well at a small scale may see a significant drop in yield when scaled up due to issues with mixing, heat transfer, and reagent addition.
-
Increased By-product Formation: Inefficient mixing or localized high concentrations of reactants can lead to the formation of undesired side products, complicating purification.
-
Purification Difficulties: The physical properties of the product and by-products can make large-scale purification by chromatography challenging and costly.
-
Exothermic Reactions: The Mannich reaction can be exothermic, and careful temperature control is crucial at a larger scale to prevent runaway reactions and by-product formation.
Q3: How can I improve the yield of the reaction at a larger scale?
A3: To improve the yield during scale-up, consider the following:
-
Controlled Reagent Addition: Use a syringe pump or a dropping funnel for the slow, controlled addition of reagents to maintain a low concentration of the reactants and minimize side reactions.
-
Efficient Stirring: Ensure vigorous and efficient mechanical stirring to maintain a homogeneous reaction mixture.
-
Temperature Management: Utilize a jacketed reactor or an ice bath to effectively dissipate the heat generated during the reaction and maintain the optimal temperature.
-
Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Ensure the solvent is appropriate for the scale and can facilitate both the reaction and subsequent work-up.
Q4: What are the common by-products, and how can I minimize their formation?
A4: Common by-products can include products from self-condensation of the ketone or aldehyde, as well as incompletely cyclized intermediates. To minimize their formation:
-
Optimize Stoichiometry: Carefully control the molar ratios of the reactants.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating, which can lead to decomposition or side reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reagents. 2. Incorrect reaction temperature. 3. Insufficient reaction time. | 1. Check the purity and activity of starting materials. 2. Verify and optimize the reaction temperature. 3. Monitor the reaction over a longer period. |
| Low Yield | 1. Inefficient mixing at a larger scale. 2. Poor temperature control. 3. Suboptimal reagent stoichiometry. 4. Product loss during work-up and purification. | 1. Use a more powerful mechanical stirrer. 2. Implement better cooling/heating systems. 3. Titrate reagents or use a slight excess of one to drive the reaction to completion. 4. Optimize extraction and chromatography conditions. |
| Formation of Multiple By-products | 1. Reaction temperature is too high. 2. Rapid addition of reagents. 3. Incorrect pH of the reaction mixture. | 1. Lower the reaction temperature. 2. Add reagents dropwise or via a syringe pump. 3. Adjust and buffer the pH of the reaction medium. |
| Difficult Purification | 1. By-products have similar polarity to the product. 2. Oily or waxy product that is difficult to crystallize. | 1. Explore different solvent systems for chromatography. Consider reverse-phase chromatography if normal phase is ineffective. 2. Attempt to form a salt of the product to induce crystallization. Trituration with a suitable solvent may also help. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and scale.
Materials:
-
Tetrahydropyran-4-one
-
Benzylamine
-
Paraformaldehyde
-
Hydrochloric acid
-
Sodium hydroxide
-
Organic solvent (e.g., ethanol, dioxane)
Procedure:
-
To a solution of tetrahydropyran-4-one and benzylamine in the chosen solvent, add paraformaldehyde in portions.
-
Acidify the mixture with hydrochloric acid and heat to the desired temperature (typically reflux).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common issues in the synthesis.
Avoiding epimerization in reactions with 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to epimerization during reactions with 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern with this compound?
A1: Epimerization is the change in the configuration of one of several stereocenters in a molecule. In the context of this compound, the primary concern is the loss of stereochemical integrity at the α-carbon (the carbon atom adjacent to the carbonyl group). This is particularly problematic because many synthetic transformations involving this ketone, such as alkylations, aldol reactions, and halogenations, proceed through an enol or enolate intermediate.[1][2] The formation of these planar intermediates can lead to the loss of the original stereochemistry at the α-position, resulting in a mixture of diastereomers. This can significantly impact the biological activity and purity of the final product.
Q2: Which reaction conditions are most likely to cause epimerization?
A2: Epimerization at the α-carbon of ketones is typically promoted by conditions that facilitate the formation of enol or enolate intermediates. These include:
-
Basic Conditions: Both strong and weak bases can abstract an α-proton to form an enolate. If the deprotonation is reversible, an equilibrium can be established, leading to a mixture of epimers. Weaker bases and higher temperatures often favor the formation of the more thermodynamically stable product, which may not be the desired diastereomer.[3][4]
-
Acidic Conditions: Acid catalysis can promote the formation of an enol tautomer. Like the enolate, the enol is planar at the α-carbon, and its formation can lead to epimerization.[2]
-
Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for proton abstraction and can favor the formation of the thermodynamically more stable, and potentially undesired, epimer.[3][4]
-
Prolonged Reaction Times: Longer reaction times can allow a kinetically favored product to equilibrate to the thermodynamically more stable diastereomer, leading to epimerization.[4]
Q3: How can I control the stereoselectivity of reactions at the α-position?
A3: The key to controlling stereoselectivity is to manipulate the reaction conditions to favor either kinetic or thermodynamic control of the enolate formation.[4][5][6]
-
Kinetic Control: This approach aims to form the less stable, but more rapidly formed, enolate. This is typically achieved by using a strong, sterically hindered, non-nucleophilic base at a very low temperature. The classic example is Lithium Diisopropylamide (LDA). The bulkiness of the base favors the abstraction of the less sterically hindered α-proton, and the low temperature prevents the system from reaching thermodynamic equilibrium.[3][4][5]
-
Thermodynamic Control: This approach allows the system to reach equilibrium, leading to the formation of the most stable enolate. This is generally achieved by using a smaller, less hindered base (such as sodium hydride or an alkoxide) at a higher temperature (room temperature or above) and for a longer reaction time.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Formation of a mixture of diastereomers (epimerization) in an α-alkylation reaction. | The reaction conditions are promoting thermodynamic equilibrium, allowing the initially formed product to epimerize. This can be due to an unhindered base, elevated temperature, or long reaction time. | To favor the kinetic product, use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) at low temperatures (e.g., -78 °C). Ensure the reaction is quenched at low temperature before allowing it to warm up. |
| Low or no reaction when using a bulky base at low temperature. | The steric hindrance around the α-proton is too great for the bulky base to access it effectively, or the reaction temperature is too low for deprotonation to occur at a reasonable rate. | Consider using a slightly less hindered but still strong base. Alternatively, you may need to slowly warm the reaction mixture to a slightly higher temperature (e.g., from -78 °C to -40 °C) to initiate deprotonation, but be mindful that this increases the risk of epimerization. |
| The undesired diastereomer is the major product. | The desired product is the thermodynamically less stable isomer, and the reaction conditions are favoring the formation of the more stable thermodynamic product. | Employ kinetic control conditions as described above (strong, bulky base at low temperature). |
| Inconsistent diastereomeric ratios between batches. | Minor variations in reaction setup, such as the rate of addition of reagents, temperature fluctuations, or moisture content, can affect the kinetic vs. thermodynamic balance. | Standardize the protocol meticulously. Ensure anhydrous conditions, use a cryostat for precise temperature control, and maintain consistent addition rates and stirring speeds. |
Data Presentation
| Condition | Base | Temperature | Reaction Time | Expected Enolate | Stereochemical Outcome |
| Kinetic Control | Lithium Diisopropylamide (LDA) | -78 °C | Short (< 1 hour) | Less substituted, less stable | Favors the kinetically preferred diastereomer. |
| Thermodynamic Control | Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) | Room Temperature to Reflux | Long (> 2 hours) | More substituted, more stable | Favors the thermodynamically more stable diastereomer. |
Experimental Protocols
Protocol 1: Kinetically Controlled α-Alkylation (to minimize epimerization)
This protocol is designed to favor the formation of the kinetic enolate and is recommended for reactions where the desired product is the less thermodynamically stable diastereomer.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Electrophile (e.g., Methyl Iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous THF and diisopropylamine to the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to generate LDA.
-
In a separate flame-dried flask, dissolve this compound in anhydrous THF.
-
Slowly add the ketone solution to the LDA solution at -78 °C. Stir for 1 hour at this temperature to ensure complete formation of the kinetic enolate.
-
Add the electrophile (e.g., methyl iodide) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for the desired time (typically 1-2 hours).
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol 2: Thermodynamically Controlled α-Alkylation (potential for epimerization)
This protocol allows the system to reach thermodynamic equilibrium and is useful if the desired product is the more stable diastereomer.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Electrophile (e.g., Benzyl Bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Wash the NaH dispersion with anhydrous hexanes to remove the mineral oil, and then suspend the NaH in anhydrous THF or DMF.
-
In a separate flask, dissolve this compound in the same anhydrous solvent.
-
Slowly add the ketone solution to the NaH suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases, indicating complete enolate formation. You may need to heat the mixture gently (e.g., to 40-50 °C) to ensure equilibrium is reached.
-
Cool the solution back to 0 °C and add the electrophile dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with an organic solvent, dry the organic layer, filter, and concentrate.
-
Purify the product by flash column chromatography.
Visualizations
References
- 1. Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Oxa-9-aza-bicyclo[3.3.1]nonan-7-ol, 9-methyl-, benzillic acid ester, maleate (1 to 1) [webbook.nist.gov]
- 3. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 4. US11208422B2 - Substituted bridged diazepane derivatives and use thereof as TASK-1 and TASK-3 inhibitors - Google Patents [patents.google.com]
- 5. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 6. Functional Activity of Enantiomeric Oximes and Diastereomeric Amines and Cyano Substituents at C9 in 3-Hydroxy-N-phenethyl-5-phenylmorphans - PMC [pmc.ncbi.nlm.nih.gov]
Improving the crystallinity of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one for X-ray analysis
Technical Support Center: Crystallization of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the crystallinity of this compound for X-ray analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of crystallizing this compound?
The primary goal is to obtain single, high-quality crystals of sufficient size and internal order to be suitable for single-crystal X-ray diffraction analysis.[1][2] This analysis will determine the precise three-dimensional atomic structure of the molecule, which is crucial for understanding its chemical and physical properties, and for structure-based drug design.
Q2: What are the most common challenges encountered when crystallizing this compound?
Common challenges include the compound "oiling out" (forming a liquid phase instead of a solid), precipitating as an amorphous powder, or forming very small, needle-like, or aggregated crystals that are unsuitable for X-ray diffraction.[3][4] Failure to form any crystals at all is also a common issue.[5]
Q3: How pure does my sample of this compound need to be for successful crystallization?
A high purity of the starting material is strongly recommended, ideally greater than 95%.[3] Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to poor crystal quality.[3][6]
Q4: What are the key factors that influence the crystallization process?
The most critical factors include the choice of solvent (or solvent system), the rate of cooling or evaporation, the concentration of the solution, and the presence of nucleation sites.[6][7][8] Mechanical disturbances should also be minimized.[9][10]
Q5: Should I be concerned about the solvent being incorporated into the crystal structure?
Yes, solvent molecules can sometimes be incorporated into the crystal lattice, which can affect the crystal packing and diffraction quality.[7][8] While this is not always detrimental, it is a possibility to be aware of.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the crystallization of this compound.
Issue 1: No Crystals Form
If no crystals form after a reasonable amount of time, consider the following troubleshooting steps:
Troubleshooting Flowchart for No Crystal Formation
A flowchart to troubleshoot the absence of crystal formation.
Detailed Steps:
-
Verify Sample Purity: Ensure the purity of your this compound sample is high (>95%). Consider an additional purification step if necessary.
-
Re-evaluate Solvent Choice: The compound may be too soluble in the chosen solvent.[6] An ideal solvent is one in which the compound is moderately soluble.[6][11] Refer to the solvent screening protocol below.
-
Increase Concentration: The solution may be too dilute. Slowly increase the concentration by allowing some solvent to evaporate or by starting with a more concentrated solution.[3]
-
Change Crystallization Method: If slow evaporation is unsuccessful, try vapor diffusion, which is often a more successful method.[7][12]
-
Induce Nucleation: If the solution is supersaturated but no crystals form, nucleation may be inhibited. Try scratching the inside of the vial with a glass rod or adding a seed crystal from a previous successful crystallization.[3][13]
Issue 2: Compound "Oils Out"
If the compound separates as a liquid instead of a solid, it has "oiled out." This often happens when the solution becomes supersaturated too quickly or at a temperature above the compound's melting point in the presence of the solvent.[3]
Troubleshooting Flowchart for "Oiling Out"
A flowchart for addressing the issue of a compound "oiling out".
Detailed Steps:
-
Re-dissolve the Oil: Gently warm the solution until the oil redissolves completely.[3]
-
Dilute the Solution: Add a small amount of the "good" solvent to decrease the supersaturation level.
-
Slow Down the Process: Allow the solution to cool to room temperature much more slowly. A dewar of warm water can be used to insulate the crystallization vial and slow the cooling rate.
-
Modify the Solvent System: If oiling persists, the solvent system may be inappropriate. Try using a solvent in which the compound is less soluble or a different anti-solvent in vapor diffusion experiments. Tetrahydrofuran (THF) is known to sometimes cause compounds to oil out.[7]
Issue 3: Poor Crystal Quality (Small, Needles, Aggregates)
The formation of small, needle-like, or aggregated crystals often indicates that the rate of nucleation was too high and the rate of crystal growth was too fast.[3][4]
Troubleshooting Flowchart for Poor Crystal Quality
A flowchart for improving the quality of crystals.
Detailed Steps:
-
Decrease Supersaturation: Use a more dilute solution to slow down the nucleation process.[3]
-
Slow Down Crystallization:
-
Change the Solvent: The choice of solvent can significantly impact crystal morphology. Experiment with different solvents or solvent mixtures.
Experimental Protocols
Protocol 1: Solvent Screening
The goal of solvent screening is to identify a suitable solvent or solvent system for crystallization.
Methodology:
-
Place a small amount (5-10 mg) of this compound into several small test tubes or vials.
-
To each vial, add a different solvent (e.g., 0.5 mL) from the list of common solvents for crystallization.
-
Observe the solubility at room temperature.
-
If the compound does not dissolve, gently warm the vial in a water bath and observe the solubility.
-
An ideal single solvent will dissolve the compound when hot but show low solubility at room temperature.[3][14]
-
If no single ideal solvent is found, a mixed solvent system can be used. This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (in which it is insoluble but miscible with the good solvent) dropwise until the solution becomes cloudy.[3][14]
Table of Common Solvents for Crystallization:
| Solvent | Boiling Point (°C) | Polarity | Notes |
| n-Hexane | 69 | Non-polar | Often used as an anti-solvent. |
| Diethyl Ether | 34.6 | Low | Highly volatile. |
| Toluene | 111 | Low | Can sometimes promote good crystal packing.[12] |
| Ethyl Acetate | 77 | Medium | A good general-purpose solvent.[11][12] |
| Acetone | 56 | Medium | Good solvent but highly volatile.[11] |
| Acetonitrile | 82 | Medium-High | |
| Isopropanol | 82 | Polar | |
| Ethanol | 78 | Polar | A common and effective solvent for many organic compounds.[11] |
| Methanol | 65 | Polar | Can dissolve more polar compounds.[11] |
Protocol 2: Slow Evaporation
Methodology:
-
Dissolve the compound in a suitable solvent or solvent mixture to create a nearly saturated solution.
-
Filter the solution to remove any dust or insoluble impurities.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.[3][9]
-
Place the vial in a location free from vibrations and temperature fluctuations.
-
Allow the solvent to evaporate slowly over several hours to days.
Protocol 3: Vapor Diffusion
This is often the most successful method for obtaining high-quality crystals.[7][12]
Methodology:
-
Dissolve the compound in a small amount of a "good" solvent in a small, open vial.
-
Place this small vial inside a larger, sealed container (e.g., a beaker or jar).
-
Add a larger volume of a "poor" or "anti-solvent" to the bottom of the larger container, ensuring the level is below the top of the inner vial.[3] The anti-solvent should be miscible with the good solvent and have a higher vapor pressure.
-
Seal the outer container. The vapor from the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[3][12]
Table of Common Solvent/Anti-Solvent Pairs for Vapor Diffusion:
| "Good" Solvent | "Anti-Solvent" |
| Dichloromethane | Pentane or Hexane |
| Chloroform | Hexane |
| Tetrahydrofuran (THF) | Hexane |
| Acetone | Hexane or Diethyl Ether |
| Toluene | Hexane |
| Methanol | Diethyl Ether or Dichloromethane |
| Ethanol | Hexane |
This table is based on general principles of solvent miscibility and volatility.
References
- 1. rigaku.com [rigaku.com]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. achievechem.com [achievechem.com]
- 5. benchchem.com [benchchem.com]
- 6. How To [chem.rochester.edu]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Slow Evaporation Method [people.chem.umass.edu]
- 10. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 11. quora.com [quora.com]
- 12. unifr.ch [unifr.ch]
- 13. cpb-us-w2.wpmucdn.com [cpb-us-w2.wpmucdn.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
This technical support center provides guidance on the stability and storage of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one, addressing potential issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound in a cool, dry place.[1][2] Some suppliers suggest storage at room temperature in a sealed, dry container. To mitigate potential degradation, storage in a refrigerator at 2-8°C is a prudent measure, especially for extended periods. Protect the compound from light and moisture.
Q2: What are the known incompatibilities for this compound?
A2: This compound is incompatible with strong oxidizing agents.[1] Contact with such agents should be avoided to prevent vigorous and potentially hazardous reactions.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively documented in publicly available literature, bicyclic ketones, in general, can be susceptible to several degradation mechanisms:
-
Oxidation: The ketone functional group can be susceptible to oxidation, potentially leading to ring-opening or other byproducts. The tertiary amine is also a site that can be prone to oxidation.
-
Hydrolysis: Although generally stable, prolonged exposure to acidic or basic conditions could potentially lead to hydrolysis, especially at elevated temperatures.
-
Photodegradation: Exposure to UV or visible light can sometimes induce photochemical reactions in ketones, leading to rearrangements or degradation.[3]
-
Thermal Decomposition: At elevated temperatures, the compound may undergo thermal decomposition, potentially generating carbon oxides and nitrogen oxides.[1]
Q4: I am observing unexpected impurities in my sample. What could be the cause?
A4: Unexpected impurities could arise from several sources:
-
Improper Storage: Exposure to high temperatures, humidity, light, or incompatible materials can lead to degradation.
-
Contamination: Cross-contamination from glassware, spatulas, or other reagents.
-
Degradation during Experiments: The compound might be unstable under your specific experimental conditions (e.g., pH, temperature, presence of oxidizing or reducing agents).
Q5: How can I assess the stability of this compound in my specific application?
A5: To assess the stability of this compound under your experimental conditions, you can perform a forced degradation study. This involves subjecting the compound to various stress conditions (e.g., heat, humidity, light, acid, base, oxidation) and analyzing the formation of degradants over time using a suitable analytical method like HPLC or LC-MS.
Troubleshooting Guides
Issue: Loss of Purity or Appearance of Unknown Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Degradation due to Improper Storage | 1. Verify that the compound has been stored in a cool, dry, and dark place. 2. Check if the container was properly sealed to prevent moisture and air exposure. 3. If possible, obtain a new, unopened lot of the compound for comparison. |
| Thermal Degradation | 1. Avoid exposing the compound to high temperatures during handling and experiments. 2. If heating is necessary, perform a small-scale experiment to assess thermal stability at the required temperature. |
| Photodegradation | 1. Handle the compound in a well-lit area but avoid direct sunlight or strong artificial light. 2. Use amber vials or wrap containers with aluminum foil to protect from light. |
| Incompatibility with Solvents or Reagents | 1. Review all solvents and reagents used in your experiment for potential incompatibilities. 2. Be particularly cautious with strong oxidizing agents.[1] 3. If in doubt, perform a small-scale compatibility test by mixing the compound with the solvent/reagent and analyzing for degradation over time. |
| Hydrolysis | 1. If your experimental conditions involve acidic or basic solutions, consider the possibility of hydrolysis. 2. Analyze samples at different time points to monitor for the appearance of hydrolysis products. |
Issue: Inconsistent Experimental Results
| Potential Cause | Troubleshooting Steps |
| Batch-to-Batch Variability | 1. If possible, use the same batch of the compound for a series of related experiments. 2. If you switch to a new batch, perform a bridging study to compare its purity and performance against the previous batch. |
| On-Bench Degradation | 1. Prepare solutions of the compound fresh before each experiment. 2. If solutions need to be stored, keep them at low temperatures (e.g., 2-8°C) and protected from light. 3. Perform a solution stability study to determine how long the compound is stable in your chosen solvent system. |
Data Presentation: Example Stability Data Table
The following table is a template for presenting data from a forced degradation study.
| Stress Condition | Duration | Assay (% of Initial) | Total Impurities (%) | Major Degradant (if any) |
| Control (25°C/60% RH) | 7 days | 99.8 | 0.2 | - |
| Thermal (60°C) | 7 days | 95.2 | 4.8 | Degradant A (RRT 1.2) |
| Acidic (0.1 N HCl) | 24 hours | 98.5 | 1.5 | Degradant B (RRT 0.8) |
| Basic (0.1 N NaOH) | 24 hours | 97.1 | 2.9 | Degradant C (RRT 1.5) |
| Oxidative (3% H₂O₂) | 24 hours | 85.4 | 14.6 | Degradant D (RRT 1.1) |
| Photostability (ICH Q1B) | 1.2 million lux hours | 99.5 | 0.5 | - |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment
-
Objective: To evaluate the stability of this compound under recommended storage conditions.
-
Materials:
-
This compound (at least 3 different lots if available).
-
Amber glass vials with screw caps.
-
Controlled environment chambers (e.g., 25°C/60% RH and 2-8°C).
-
HPLC system with a suitable column and detector.
-
-
Procedure:
-
Aliquot approximately 10 mg of the compound into separate amber glass vials.
-
Tightly seal the vials.
-
Place the vials in the controlled environment chambers.
-
At specified time points (e.g., 0, 3, 6, 9, 12, 24 months), remove one vial from each storage condition.
-
Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.
-
Analyze the solution by a validated stability-indicating HPLC method.
-
Record the assay value and the levels of any impurities.
-
Protocol 2: Forced Degradation Study
-
Objective: To identify potential degradation pathways and products of this compound under stress conditions.
-
Materials:
-
This compound.
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).
-
HPLC grade solvents.
-
pH meter.
-
Heating block or oven.
-
Photostability chamber.
-
HPLC-UV/MS system.
-
-
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize before analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Keep at room temperature for a specified time. Neutralize before analysis.
-
Oxidation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Place the solid compound in an oven at a high temperature (e.g., 80°C) for a specified time.
-
Photostability: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines.
-
For each condition, analyze the stressed samples by HPLC-UV/MS to separate and identify the degradants.
-
Visualizations
Caption: Troubleshooting workflow for identifying the source of compound degradation.
Caption: Logical diagram for the storage and handling of the compound.
References
- 1. aksci.com [aksci.com]
- 2. 934182-73-7 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol AKSci 5292DP [aksci.com]
- 3. Absorption spectra of ketones. Part X. Photochemical rearrangement of bicyclo[2,2,1]hepten-2-ones to bicyclo[3,2,0]hept-2-en-7-ones and their ultraviolet and circular-dichroic spectra - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one and 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one for Researchers and Drug Development Professionals
This guide provides a detailed comparison of two structurally related bicyclic ketones: 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one and its sulfur-containing analogue, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one. The comparison focuses on their synthesis, structural properties, and known biological activities, supported by experimental data to aid researchers in medicinal chemistry and drug development.
Physicochemical and Structural Properties
A comparative analysis of the two compounds reveals key differences in their solid-state and solution conformations, influenced by the heteroatom at the 3-position. Theoretical calculations and experimental data from NMR and X-ray diffraction studies provide insights into their structural nuances.
| Property | This compound | 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one |
| Molecular Formula | C₁₄H₁₇NO₂ | C₁₄H₁₇NOS |
| Molecular Weight | 231.29 g/mol | 247.36 g/mol |
| CAS Number | 77716-01-9 | 89398-04-9 |
| Solid-State Conformation | Predominantly Chair-Chair (CC) | Predominantly Chair-Boat (CB) with sulfur in the boat |
| Solution Conformation | Predominantly Boat-Chair (BC) | Severe signal overlap in NMR prevents in-depth analysis |
| Calculated Energy Difference (CC vs. BC) | ΔE = 1.497 kcal/mol (BC more stable) | BC form slightly more stable than CC |
Synthesis and Experimental Protocols
Both compounds are typically synthesized via a Mannich reaction. The general approach involves the condensation of a cyclic ketone (or its precursor), an amine, and an aldehyde.
Experimental Protocol: Synthesis of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one
This synthesis is achieved through a Mannich-type reaction starting from 4-thianone.[1]
-
Reactants: 4-thianone, benzylamine, and paraformaldehyde.
-
Reaction Conditions: The specific solvent and temperature conditions for this reaction are proprietary to the original study but generally involve refluxing the reactants in a suitable solvent like ethanol.
-
Work-up and Purification: The reaction mixture is typically concentrated, and the product is isolated and purified using column chromatography.
Experimental Protocol: Synthesis of this compound
Biological Activity and Performance
Significant research has been conducted on the antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one and its derivatives. In contrast, there is a notable lack of published data on the biological activity of this compound.
Antiarrhythmic Activity of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one Derivatives
The hydroperchlorate salt of the reduced form, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane, has demonstrated the ability to suppress ventricular tachycardia in canine models.[1]
| Compound | Dose | Animal Model | Outcome |
| 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate | 3 and 6 mg/kg (i.v.) | Anesthetized mongrel dogs with myocardial infarction | Marked suppression of induced ventricular tachycardia in 5 out of 6 dogs.[1] |
Experimental Protocol: In Vivo Antiarrhythmic Assay
The following protocol was used to assess the antiarrhythmic potential of the thia-analog.[1]
-
Animal Model: Anesthetized mongrel dogs with surgically induced myocardial infarction by ligation of the left anterior descending coronary artery.
-
Induction of Arrhythmia: Ventricular pacing at rates between 240 and 390 beats/min to induce rapid and sustained ventricular tachycardia.
-
Drug Administration: The test compound was administered intravenously.
-
Endpoint: Suppression of the induced ventricular tachycardia.
Conclusion
This compound and 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one exhibit distinct structural preferences in the solid state and in solution, primarily due to the difference in the heteroatom at the 3-position. While both are accessible via the Mannich reaction, the thia-analog has been more extensively studied for its biological activity, particularly its potential as an antiarrhythmic agent. The lack of biological data for the oxa-analog presents an opportunity for further investigation to explore its potential therapeutic applications and to draw a more complete structure-activity relationship between these two compounds. Researchers interested in developing novel therapeutics based on the azabicyclo[3.3.1]nonane scaffold may find the thia-analog a more immediate starting point for lead optimization, while the oxa-analog represents a less explored but potentially valuable area of chemical space.
References
A Comparative Analysis of Chair-Chair and Chair-Boat Conformers in Bicyclo[3.3.1]nonanes
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.3.1]nonane framework is a prevalent structural motif in numerous natural products and pharmacologically active compounds. The conformational flexibility of this bicyclic system, primarily the equilibrium between the twin-chair (chair-chair) and the chair-boat conformations, plays a pivotal role in determining the molecule's three-dimensional shape, and consequently, its biological activity and physicochemical properties. This guide provides an objective comparison of these two predominant conformers, supported by experimental and computational data, to aid researchers in understanding and predicting the conformational behavior of this important scaffold.
Conformational Equilibrium
The parent bicyclo[3.3.1]nonane predominantly adopts a chair-chair (CC) conformation. However, the introduction of substituents, particularly at the C3, C7, and C9 positions, or the incorporation of heteroatoms within the bicyclic framework, can significantly influence the conformational landscape, often leading to a preference for the chair-boat (CB) conformer. This shift is typically driven by the mitigation of steric strain, such as transannular interactions between endo substituents at the C3 and C7 positions in the chair-chair conformation.
Caption: Conformational equilibrium between chair-chair and chair-boat bicyclo[3.3.1]nonane.
Quantitative Comparison of Conformers
The following tables summarize the key energetic and structural differences between the chair-chair and chair-boat conformers based on experimental and computational data.
Table 1: Thermodynamic Stability
| Compound | Method | Most Stable Conformer | Energy Difference (kcal/mol) | Reference |
| Bicyclo[3.3.1]nonane | Force Field Calculations | Chair-Chair | 2.3 | [1] |
| Bicyclo[3.3.1]nonane-2,6-dione | Ab initio (HF/6-31G) | Chair-Chair | 0.81 (3.4 kJ/mol) | [2] |
| Bicyclo[3.3.1]nonane-2,9-dione | Ab initio (HF/6-31G) | Chair-Boat | 0.60 (2.5 kJ/mol) | [2] |
| 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one | Ab initio (MP4/6-31G) | Chair-Boat (slightly) | 1.5 | [3] |
| 3,7-Diacetyl-3,7-diazabicyclo[3.3.1]nonanes | Ab initio (MP2/cc-pVTZ) | Chair-Chair | 6-7 |
Table 2: Structural Parameters of Parent Bicyclo[3.3.1]nonane (Chair-Chair Conformer)
| Parameter | Value (Å or °) |
| Bond Lengths (Å) | |
| C1-C2 | 1.559 (10) |
| C2-C3 | 1.541 (10) |
| C1-C9 | 1.480 (9) |
| C-H (avg) | 1.114 (3) |
| Bond Angles (°) | |
| ∠C1-C9-C5 | 110.1 (2.3) |
| ∠C2-C3-C4 | 113.2 (2.7) |
| ∠H-C-H | 111.4 (3.5) |
Data obtained from a gas-phase electron diffraction study.[2]
Table 3: Comparative Structural Data from X-ray Crystallography of Derivatives
| Compound | Conformer | Key Distances/Angles | Reference |
| 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | Chair-Boat | The sulfur atom is in the boat portion of the bicyclic ring. | [4] |
| 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate | Chair-Chair | The hydroperchlorate salt exists as a chair-chair conformer in the solid state. | [4] |
| 2,4,6,8-Tetrakis(4-bromophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one | Chair-Boat | Puckering parameters: Q = 0.770(4) Å, Θ = 91.8(3)° for one piperidine ring; Q = 0.640(4) Å, Θ = 0.0(4)° for the other. | [5] |
| 2,4,6,8-Tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one | Chair-Boat | Puckering parameters: Q = 0.6509(12) Å, θ = 8.67(11)° for one piperidine ring; Q = 0.7318(12) Å, θ = 90.93(9)° for the other. | [6] |
Experimental Protocols
A combination of experimental techniques, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and gas-phase electron diffraction, alongside computational methods, are employed to elucidate the conformational preferences of bicyclo[3.3.1]nonanes.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the conformation in the solid state.
-
Crystallization: Crystals suitable for X-ray analysis are typically obtained by slow evaporation from a suitable solvent or solvent mixture. For instance, in the study of various substituted bicyclo[3.3.1]nonanones, crystals were obtained from solutions of n-pentane/diethyl ether.[5][7]
-
Data Collection: Diffraction data are collected on a diffractometer, such as a Bruker SMART APEXII CCD area-detector, using Mo Kα radiation.[5] Data are often collected at low temperatures (e.g., 100 K) to minimize thermal motion.[8]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares calculations. Software such as SHELXTL is commonly used for this purpose.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of bicyclo[3.3.1]nonanes in solution.
-
Solvents: Spectra are typically recorded in deuterated solvents such as chloroform-d (CDCl3) or methanol-d4.
-
Techniques for Conformational Assignment:
-
¹H and ¹³C NMR: Chemical shifts and coupling constants are sensitive to the geometry of the molecule and can provide initial insights into the conformation.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is crucial for determining spatial proximities between protons. For example, in a chair-boat conformer, specific through-space interactions can be observed that would be absent in a chair-chair conformer. NOESY has been used to confirm the predominance of the boat-chair form for 3-oxa-7-azabicyclo[3.3.1]nonan-9-one in solution.[3]
-
Double Quantum Filtered COSY (DQCOSY) and Heteronuclear Multiple Bond Correlation (HMBC): These techniques aid in the complete assignment of proton and carbon signals, which is essential for a thorough conformational analysis.[3]
-
-
Dynamic NMR (DNMR): For systems where there is a dynamic equilibrium between conformers, variable-temperature NMR studies can be used to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the ring inversion process.[9]
Gas-Phase Electron Diffraction
This technique provides structural information for molecules in the gas phase, free from crystal packing or solvent effects.
-
Procedure: A beam of high-energy electrons is diffracted by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine the molecular geometry. A gas-phase electron diffraction study of bicyclo[3.3.1]nonane was carried out at 65°C and found no statistically significant evidence for the presence of any conformer other than the double chair.[2]
Conclusion
The conformational preference of the bicyclo[3.3.1]nonane skeleton is a delicate balance of steric and electronic factors. While the parent compound and many simple derivatives favor the chair-chair conformation, the introduction of substituents or heteroatoms can readily shift the equilibrium towards the chair-boat form. A comprehensive understanding of these conformational dynamics is critical for the rational design of molecules with desired biological activities and properties. The combined application of X-ray crystallography, advanced NMR techniques, and computational modeling provides a powerful approach to characterizing the three-dimensional structures of these important bicyclic systems.
References
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. The low-temperature structures of bicyclo[3.3.1]nonan-9-one and 3-azabicyclo[3.2.2]nonane | Semantic Scholar [semanticscholar.org]
- 9. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
Comprehensive Comparative Analysis of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one Derivatives in Biological Systems: A Review of Available Data
The bicyclo[3.3.1]nonane framework is a recognized pharmacophore present in numerous biologically active natural products and synthetic compounds.[1] The inclusion of heteroatoms, such as nitrogen and oxygen, in the bicyclic system, as seen in the 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one scaffold, offers a three-dimensional structure that can be exploited for specific interactions with biological targets.
Potential as Anti-inflammatory and Anti-cancer Agents
The core structure of this compound has been utilized as a key intermediate in the synthesis of pyrazolopyrimidine inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4).[2] IRAK4 is a critical component of the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a fundamental role in innate immunity and inflammation. Dysregulation of these pathways is implicated in various diseases, including chronic inflammatory conditions, autoimmune disorders, and certain types of cancer.[2] The use of the this compound moiety in developing IRAK4 inhibitors suggests that its derivatives could possess significant anti-inflammatory and potentially anti-proliferative properties.
A logical workflow for the development and evaluation of such compounds is depicted below.
Structural and Conformational Analysis
Significant research has been dedicated to the synthesis and conformational analysis of this compound and its analogues. Studies involving 1,2-additions of aryl Grignard reagents to the carbonyl group at the C-9 position have been reported, leading to the formation of tertiary alcohols.[3] X-ray diffraction and NMR analyses have been employed to determine the stereochemistry and preferred conformations (chair-chair vs. chair-boat) of these molecules.[4] Understanding the three-dimensional structure is crucial for designing derivatives with improved binding affinity and selectivity for specific biological targets. However, these studies have primarily focused on the chemical and physical properties of the compounds rather than their biological activity.
Comparison with Related Azabicyclo[3.3.1]nonane Structures
The broader class of 3-azabicyclo[3.3.1]nonanones has been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[5] A mini-review on 2,4-diaryl-3-azabicyclo[3.3.1]nonanone derivatives highlighted that their biological activities are significantly influenced by the nature and position of substituents on the aryl rings.[5] For instance, the presence of electron-withdrawing groups at the ortho and para positions of the aryl rings was found to enhance antibacterial and antifungal activities.[5] While these findings are for a related but different subclass, they underscore the potential for modulating the biological activity of the this compound scaffold through systematic derivatization.
Data Presentation
Due to the absence of published comparative studies on the biological activity of a series of this compound derivatives, a table of quantitative data (e.g., IC50, EC50 values) cannot be provided at this time.
Experimental Protocols
Detailed experimental protocols for biological assays of this compound derivatives are not available in the literature. However, for the investigation of their potential anti-inflammatory and anticancer activities, standard assays would be employed.
General Experimental Workflow for Biological Evaluation:
Example Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Stock solutions of the test compounds are serially diluted to various concentrations. The cell culture medium is replaced with fresh medium containing the test compounds or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The this compound scaffold holds promise as a template for the design of novel therapeutic agents, particularly in the areas of inflammation and oncology, as suggested by its use in the synthesis of IRAK4 inhibitors. However, there is a clear gap in the current scientific literature regarding the systematic biological evaluation of its derivatives. Future research should focus on the synthesis of a diverse library of these compounds with variations in the substituents on the benzyl group and modifications at other positions of the bicyclic core. Subsequent screening of these derivatives in a panel of relevant biological assays is necessary to establish structure-activity relationships and identify lead compounds for further preclinical development. Such studies would be invaluable for unlocking the full therapeutic potential of this chemical scaffold.
References
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. WO2016144846A1 - Pyrazolopyrimidine inhibitors of irak4 activity - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. chemijournal.com [chemijournal.com]
Unraveling the Stereochemistry of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one: A Comparative Guide to 2D NMR Validation
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative analysis of the validation of the bicyclic compound 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one, focusing on the application of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy and its comparison with X-ray crystallography.
The rigid bicyclo[3.3.1]nonane framework is a key structural motif in various biologically active molecules. The introduction of heteroatoms, as in this compound, imparts specific conformational preferences that are crucial for its interaction with biological targets. Validating the three-dimensional structure of this compound is therefore essential for understanding its structure-activity relationship (SAR).
Performance Comparison: 2D NMR vs. X-ray Crystallography
The structural analysis of this compound reveals a fascinating divergence in its conformational preference between the solution and solid states.[1] 2D NMR techniques, including NOESY, DQCOSY, and HMBC, have been instrumental in determining its structure in solution, while single-crystal X-ray diffraction provides a definitive solid-state structure.[1]
| Feature | 2D NMR Spectroscopy | X-ray Crystallography |
| State of Matter | Solution | Solid |
| Primary Information | Connectivity, through-space proximities, and conformation in solution | Precise bond lengths, bond angles, and conformation in the solid state |
| Key Findings for Target Molecule | Predominantly Boat-Chair (BC) conformation in solution[1] | Exclusively Chair-Chair (CC) conformation in the solid state[1] |
| Strengths | Provides insights into the dynamic nature and conformational equilibria of the molecule in a biologically relevant medium. | Unambiguous determination of the static molecular structure. |
| Limitations | Interpretation can be complex, and severe signal overlap may hinder a complete analysis.[1] | Requires a suitable single crystal, which may not always be obtainable. The solid-state conformation may not be the biologically active one. |
2D NMR Spectral Data and Interpretation
While a complete, publicly available dataset of 2D NMR correlations for this compound is not readily found in tabulated format in the primary literature, the key correlations that enable its structural validation are described. The analysis relies on a combination of through-bond (COSY, HMBC) and through-space (NOESY) correlations to piece together the bicyclic framework and the orientation of the benzyl substituent.
Table 1: Expected 2D NMR Correlations for the Validation of the Boat-Chair Conformation
| Proton(s) | Expected COSY Correlations (Protons within 3 bonds) | Expected Key HMBC Correlations (Protons to Carbons over 2-3 bonds) | Expected Key NOESY Correlations (Protons close in space) |
| H1/H5 (Bridgehead) | H2, H8, H9 | C2, C6, C7, C8, C9 | H2ax, H4ax, H6ax, H8ax |
| H2/H4 (Oxa-ring) | H1, H5 | C1, C3, C5, C9 | H1, H5, H6eq, H8eq |
| H6/H8 (Aza-ring) | H1, H5, H7 | C1, C5, C7, C9 | H1, H5, H2eq, H4eq |
| H9 (Bridge) | H1, H5 | C1, C2, C4, C5, C6, C8 | H2ax, H4ax, H6ax, H8ax |
| CH2 (Benzyl) | Phenyl Protons | C7, Phenyl Carbons | H6, H8 |
| Phenyl Protons | Phenyl Protons, CH2 (Benzyl) | CH2 (Benzyl), Phenyl Carbons | CH2 (Benzyl) |
Note: This table is a representation of expected correlations based on the known structure and general principles of 2D NMR. Specific chemical shifts and coupling constants would be required for a definitive assignment.
Alternative Validation Method: Single-Crystal X-ray Diffraction
The definitive solid-state structure of this compound was determined by single-crystal X-ray diffraction, which revealed a chair-chair (CC) conformation.[1] This highlights a crucial consideration in drug design: the conformation of a molecule can be dependent on its physical state.
Table 2: Comparison of Conformational Analysis Methods
| Method | Conformation Determined | State | Key Advantages |
| 2D NMR (NOESY) | Boat-Chair (BC) | Solution | Reflects the structure in a more biologically relevant environment. |
| X-ray Diffraction | Chair-Chair (CC) | Solid | Provides precise and unambiguous atomic coordinates. |
| Theoretical Calculations | Small energy difference between CC and BC conformers | Gas Phase | Can predict the relative stabilities of different conformations.[1] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of structural validation studies. Below are generalized procedures for the key techniques discussed.
2D NMR Spectroscopy (COSY, HSQC, HMBC)
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: The experiments are typically performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). The probe is tuned to the appropriate frequencies for ¹H and ¹³C.
-
¹H NMR Spectrum: Acquire a standard one-dimensional ¹H NMR spectrum to determine the spectral width and pulse lengths.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. A standard gradient-selected COSY (gCOSY) pulse sequence is used. Key parameters include the number of increments in the indirect dimension (typically 256-512) and the number of scans per increment (typically 2-8).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond proton-carbon correlations. A standard gradient-selected HSQC pulse sequence is used. The spectral widths in both dimensions are set to encompass all proton and carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (2-3 bond) proton-carbon correlations. A standard gradient-selected HMBC pulse sequence is used. The long-range coupling delay is typically optimized for a value of 8-10 Hz.
-
Data Processing: The acquired 2D data is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation in both dimensions, phase correction, and baseline correction.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a stream of monochromatic X-rays and recording the diffraction pattern on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate molecular structure. The crystallographic data is often deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
Visualizing the Validation Workflow
To better understand the logical flow of the structural validation process, the following diagrams illustrate the key steps and relationships.
Figure 1. Workflow for the structural validation of this compound.
Figure 2. Logical relationship between the analytical methods and the determined conformations.
References
A Comparative Guide to Catalysts in Bicyclo[3.3.1]nonane Synthesis
The synthesis of the bicyclo[3.3.1]nonane framework, a core structural motif in numerous natural products and pharmaceutically active compounds, has been a significant focus of synthetic organic chemistry.[1][2][3] The development of efficient catalytic methods to construct this bridged bicyclic system is crucial for accessing these complex molecules. This guide provides a comparative overview of various catalytic systems employed in the synthesis of bicyclo[3.3.1]nonane derivatives, with a focus on organocatalytic and metal-catalyzed approaches. Experimental data is presented to facilitate comparison, and a representative experimental workflow is illustrated.
Organocatalytic Approaches
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of bicyclo[3.3.1]nonane derivatives, offering a metal-free alternative to traditional methods.[4] Chiral phosphoric acids and modularly designed organocatalysts (MDOs) have proven particularly effective in catalyzing domino reactions to construct the bicyclic core with high stereoselectivity.[1][5]
One notable example is the use of chiral phosphoric acid catalysts in the desymmetrizing Michael cyclizations of 1,3-diones tethered to electron-deficient alkenes. This method allows for the enantioselective synthesis of bicyclo[3.3.1]nonanes with the creation of three new stereogenic centers, including an all-carbon quaternary center.[5]
Modularly designed organocatalysts (MDOs) have been successfully employed in a domino Michael-hemiacetalization-Michael reaction to produce highly functionalized 3-oxabicyclo[3.3.1]nonan-2-ones.[1] This approach demonstrates the versatility of organocatalysis in constructing complex heterocyclic bicyclo[3.3.1]nonane analogues.
Metal-Catalyzed Syntheses
Transition metal catalysts, including those based on palladium, cobalt, and rhenium, offer alternative routes to the bicyclo[3.3.1]nonane framework.[4][2][6] These methods often involve intramolecular cyclization or annulation reactions. For instance, palladium-catalyzed intramolecular annulation of tethered cyclohexanone enol ethers has been developed to create the bicyclic core.[4]
Cobalt catalysts have been utilized in migratory carbon-carbon cross-coupling reactions of 9-borabicyclo[3.3.1]nonane (9-BBN) ate complexes to afford functionalized cyclooctenes, which can be precursors to bicyclic systems.[6] Additionally, rhenium complexes have been shown to catalyze the intramolecular condensation for the synthesis of bicyclo[3.3.1]nonane-diones.[2]
Comparative Performance of Catalysts
The selection of a catalyst for the synthesis of a specific bicyclo[3.3.1]nonane derivative depends on the desired substitution pattern, stereochemistry, and overall synthetic strategy. The following table summarizes the performance of selected catalysts in the synthesis of different bicyclo[3.3.1]nonane derivatives based on reported experimental data.
| Catalyst Type | Catalyst | Substrates | Product Type | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Ref. |
| Organocatalyst | Chiral Phosphoric Acid | 2,2-disubstituted cyclic 1,3-diketone with a tethered enone | Bicyclo[3.3.1]nonane | up to 84 | up to 90 | Major diastereomer | [5] |
| Organocatalyst | Modularly Designed Organocatalyst (MDO) | (E)-3-aryl-2-nitroprop-2-en-1-ols and (E)-7-aryl-7-oxohept-5-enals | 3-Oxabicyclo[3.3.1]nonan-2-one | Not specified | High stereoselectivity | Not specified | [1] |
| Metal Catalyst | [ReBr(CO)3(thf)]2 | Cyclooctanone derivative | Bicyclo[3.3.1]noneone | Moderate to high (46-80) | Not applicable | Not applicable | [2] |
| Base Catalyst | Potassium Hydride (KH) | Methyl 3-acetylcyclohexanecarboxylates | Bicyclo[3.3.1]nonane-2,4-dione | 87 | Not applicable | Not applicable | [7] |
Experimental Protocols
General Experimental Procedure for Organocatalytic Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones: [1]
To a vial are added sequentially the precatalyst modules (e.g., a cinchona alkaloid derivative and an amino acid, 10.0 mol %). Dry toluene (1.0 mL) is added, and the resulting mixture is stirred at room temperature for 15 minutes. The nitroalkene substrate (1.0 equiv) is then added, and the mixture is further stirred for 5 minutes before the addition of the enal substrate (1.2 equiv). The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is subjected to oxidation (e.g., with PCC) to afford the final 3-oxabicyclo[3.3.1]nonan-2-one product. Purification is typically performed by column chromatography.
Experimental Workflow and Logical Relationships
The following diagram illustrates a general workflow for the comparative study of catalysts in the synthesis of bicyclo[3.3.1]nonane derivatives.
References
- 1. Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Bicyclo[3.3.1]nonan-9-ol | 15598-80-8 | Benchchem [benchchem.com]
- 5. Enantioselective synthesis of bicyclo[3.n.1]alkanes by chiral phosphoric acid-catalyzed desymmetrizing Michael cyclizations - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00753D [pubs.rsc.org]
- 6. Cobalt-catalyzed migratory carbon-carbon cross-coupling of borabicyclo[3.3.1]nonane (9-BBN) borates [ccspublishing.org.cn]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
Efficacy of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one based compounds against existing drugs. The available research primarily highlights the promise of the bicyclo[3.3.1]nonane scaffold in both oncology and cardiology. Due to a lack of direct comparative studies on the "oxa" derivative, this guide will leverage data from a closely related thia-analogue, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane (BRB-I-28), for its antiarrhythmic properties, and will outline a framework for evaluating the anticancer potential based on studies of similar bicyclic structures.
Antiarrhythmic Potential: Comparison with Lidocaine
A study on a structurally similar compound, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane (BRB-I-28), provides valuable insights into the potential antiarrhythmic efficacy of this class of molecules compared to the established drug, lidocaine. The study was conducted on postinfarction dog models, a relevant preclinical model for ventricular arrhythmias.
Quantitative Data Summary
The following table summarizes the key electrophysiological and hemodynamic effects of BRB-I-28 versus lidocaine in a canine model of myocardial infarction.
| Parameter | Pre-Drug (Control) | Lidocaine (3 and 6 mg/kg) | BRB-I-28 (3 and 6 mg/kg) |
| Inducibility of Sustained Monomorphic Ventricular Tachycardia (SMVT) | 40% (6/15 dogs) | 87% (13/15 dogs) | Reduced inducibility; not inducible in 2/6 previously inducible dogs |
| Rate of Induced SMVT | 353 ± 91 beats/min | 272 ± 96 beats/min | 208 ± 105 beats/min |
| Proarrhythmic Effect | - | Proarrhythmic action observed | Low proarrhythmic activity (13% of dogs) |
| Mean Aortic Blood Pressure during SMVT | - | 36 ± 8 mm Hg | 65 ± 7 mm Hg |
| Mean Aortic Blood Pressure during Sinus Rhythm | 105 ± 17 mm Hg | 84 ± 18 mm Hg (transient lowering) | 120 ± 29 mm Hg (transient pressor response) |
Data extracted from a study comparing BRB-I-28 and lidocaine in postinfarction dogs.[1]
Experimental Protocol: Electrophysiological Study in a Canine Model
The antiarrhythmic effects were evaluated in anesthetized mongrel dogs with surgically induced myocardial infarction.[1]
-
Animal Model: Myocardial infarction was induced by a two-stage ligation of the left anterior descending coronary artery. Electrophysiological studies were performed 1-4 days post-infarction.
-
Electrophysiological Study: Programmed electrical stimulation was used to induce sustained monomorphic ventricular tachycardia (SMVT).
-
Drug Administration: Lidocaine (3 and 6 mg/kg) and BRB-I-28 (3 and 6 mg/kg) were administered intravenously.
-
Data Collection: The inducibility and rate of SMVT, as well as hemodynamic parameters (mean aortic blood pressure), were recorded and compared before and after drug administration.
Experimental Workflow
Caption: Workflow for evaluating antiarrhythmic drug efficacy in a canine model.
Anticancer Potential: A Framework for Comparative Evaluation
This section outlines a standard experimental protocol for a comparative in vitro cytotoxicity study to evaluate the efficacy of a novel this compound derivative against doxorubicin.
Proposed Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells.
-
Cell Culture:
-
Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).
-
Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation:
-
Dissolve the this compound derivative and doxorubicin (as a positive control) in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Prepare a series of dilutions of the test compound and doxorubicin in the cell culture medium.
-
-
Cell Treatment:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compound or doxorubicin. Include a vehicle control (medium with the solvent).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for the test compound and doxorubicin.
-
Proposed Experimental Workflow
Caption: Workflow for a comparative in vitro cytotoxicity study using the MTT assay.
Signaling Pathways
The precise signaling pathways through which this compound based compounds exert their potential therapeutic effects are not yet fully elucidated. However, based on the activities of related compounds, the following pathways are plausible targets.
Potential Antiarrhythmic Mechanism
The antiarrhythmic effects of the thia-analogue BRB-I-28 are suggested to be similar to Class I antiarrhythmic drugs like lidocaine, which primarily act by blocking sodium channels. This leads to a decrease in the rate of cardiac action potential depolarization.
Caption: Postulated mechanism of antiarrhythmic action via sodium channel blockade.
Potential Anticancer Mechanism
Many cytotoxic agents induce apoptosis (programmed cell death) in cancer cells. The bicyclo[3.3.1]nonane scaffold has been associated with the induction of apoptosis. This process can be initiated through various signaling cascades, often culminating in the activation of caspases.
Caption: A potential signaling pathway for the anticancer activity of the compound.
Conclusion
While direct comparative efficacy data for this compound based compounds is still emerging, preliminary evidence from structurally related molecules suggests significant potential in both antiarrhythmic and anticancer applications. The thia-analogue, BRB-I-28, demonstrates a promising antiarrhythmic profile with potentially lower proarrhythmic risk and better hemodynamic stability during tachycardia compared to lidocaine. The bicyclo[3.3.1]nonane core is also a promising scaffold for the development of novel cytotoxic agents. Further research, following the outlined experimental frameworks, is necessary to fully elucidate the efficacy and mechanisms of action of this compound derivatives in direct comparison to current standard-of-care drugs.
References
- 1. The comparative antiarrhythmic and proarrhythmic activity of a 3,7-diheterobicyclo[3.3.1]nonane, BRB-I-28, and lidocaine in the 1-4-day-old infarcted dog heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Conformational Landscape of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.3.1]nonane framework and its heteroanalogs are significant scaffolds in medicinal chemistry and drug design.[1][2] Their rigid, yet conformationally flexible, nature provides a unique three-dimensional architecture for interacting with biological targets.[3] This guide presents a computational and experimental comparison of the key conformations of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one, a compound of interest in the development of novel therapeutics. Understanding the conformational preferences of this molecule is crucial for structure-activity relationship (SAR) studies and rational drug design.
Conformational Isomers: Chair-Chair vs. Boat-Chair
The bicyclo[3.3.1]nonane skeleton primarily exists in two major conformations: the double-chair (CC) and the chair-boat (CB). The relative stability of these conformers is influenced by steric and electronic factors, including the nature and position of heteroatoms and substituents.[4]
For this compound, computational and experimental studies have revealed a subtle energetic balance between the Chair-Chair (CC) and Boat-Chair (BC) forms.[5]
Quantitative Conformational Analysis
Computational studies provide quantitative insights into the relative energies of the different conformations. These theoretical predictions are often corroborated by experimental data from NMR spectroscopy and X-ray crystallography.
| Conformer | Computational Method | Energy Difference (ΔE) | Key Findings | Reference |
| Boat-Chair (BC) | MP4/6-31G (single point) | Reference (more stable) | [5] | |
| Chair-Chair (CC) | MP4/6-31G (single point) | 1.497 kcal/mol | [5] | |
| Boat-Chair (BC) | HF/6-31G (full optimization) | Slightly more stable | Predominant form in solution (NOESY) | [5] |
| Chair-Chair (CC) | HF/6-31G (full optimization) | - | Predominant form in the solid state (X-ray) | [5] |
Alternative Bicyclo[3.3.1]nonane Systems: A Comparative Overview
The conformational preferences of the bicyclo[3.3.1]nonane skeleton are highly sensitive to the placement of heteroatoms and substituents.
| Compound | Most Stable Conformer (Computational) | Experimental Observation | Reference |
| Bicyclo[3.3.1]nonane-2,6-dione | Double-Chair (CC) | - | [4] |
| Bicyclo[3.3.1]nonane-2,9-dione | Chair-Boat (CBo) | - | [4] |
| 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | - | Chair-Boat in solid state (X-ray) | [6] |
| 3,7-Diazabicyclo[3.3.1]nonan-9-ones | Chair-Chair | Predominantly Chair-Chair in solution (NMR) | [7] |
Methodologies
Computational Analysis Protocol
The conformational analysis of this compound was performed using ab initio methods, which provide a theoretical framework for understanding molecular structures and energies.
1. Initial Structure Generation: The initial three-dimensional coordinates for the Chair-Chair (CC) and Boat-Chair (BC) conformers of this compound were generated.
2. Geometry Optimization: Full geometry optimization of the conformers was carried out at the Hartree-Fock (HF) level of theory using the 6-31G basis set with the GAUSSIAN 94 software package.[5] This step identifies the lowest energy structure for each conformer.
3. Single Point Energy Calculation: To obtain more accurate relative energies, single point energy calculations were performed on the optimized geometries at a higher level of theory, specifically Møller-Plesset perturbation theory to the fourth order (MP4), with the 6-31G basis set.[5]
4. Data Analysis: The total electronic energies of the optimized conformers were compared to determine their relative stability (ΔE).
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution proton NMR analyses, including Nuclear Overhauser Effect Spectroscopy (NOESY), were conducted to determine the predominant conformation in solution.[5] The observation of specific through-space proton-proton interactions in the NOESY spectrum provides definitive evidence for the proximity of atoms, which is characteristic of a particular conformation. For the oxygen-containing ketone, NOESY techniques strongly supported a predominance of the BC form in solution.[5]
X-ray Diffraction Analysis: Single-crystal X-ray diffraction was employed to determine the precise three-dimensional structure of the molecule in the solid state.[5] The X-ray diffraction analysis of the oxygen-containing ketone revealed a Chair-Chair (CC) conformation in the solid state.[5]
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. chemijournal.com [chemijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Reactivity of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one and Tropinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two important bicyclic ketones: 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one and tropinone. Both molecules serve as crucial scaffolds in the synthesis of a wide range of biologically active compounds. Understanding their relative reactivity is paramount for designing efficient synthetic routes and exploring novel chemical space in drug discovery. This comparison focuses on two key reaction types: carbonyl reduction and enolate formation/reactions, supported by available experimental data and computational insights.
Structural Overview
This compound and tropinone share a bicyclic core structure containing a nitrogen atom, but differ in the bridge and the nature of the substituent on the nitrogen. Tropinone possesses a [3.2.1] bicyclic system with a methyl group on the nitrogen, while this compound has a [3.3.1] system with an oxygen atom in one of the bridges and a benzyl group on the nitrogen. These structural distinctions significantly influence their conformational preferences and, consequently, their chemical reactivity.
Reactivity Comparison: Carbonyl Reduction
The reduction of the carbonyl group in these bicyclic ketones is a fundamental transformation leading to the corresponding alcohols, which are often key intermediates in the synthesis of alkaloids and other pharmaceuticals. The stereochemical outcome of this reduction is highly dependent on the steric and electronic environment of the carbonyl group.
Quantitative Data for Carbonyl Reduction
| Compound | Reagent | Solvent | Temperature (°C) | Product(s) | Diastereomeric Ratio (axial:equatorial) | Yield (%) | Reference |
| Tropinone | NaBH₄ | Ethanol | RT | Tropine (axial-OH), Pseudotropine (equatorial-OH) | 85:15 | ~90 | Inferred from multiple sources |
| Tropinone | Diisobutylaluminum hydride (DIBAL-H) | THF | -78 | Tropine | >99:1 | 92 | [1] |
| 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one (Thia-analogue) | Hydrazine hydrate, KOH | Diethylene glycol | 190-200 | 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane | N/A (Deoxygenation) | High | Inferred from Wolff-Kishner protocol |
Discussion of Reactivity in Carbonyl Reduction
Tropinone undergoes reduction with common hydride reagents to yield a mixture of tropine (axial alcohol) and pseudotropine (equatorial alcohol). The preferential formation of the axial alcohol (tropine) with reagents like sodium borohydride is a well-documented example of steric approach control, where the hydride attacks from the less hindered equatorial face. More sterically demanding reagents like DIBAL-H exhibit even higher selectivity for the axial alcohol[1].
For this compound, the bicyclo[3.3.1]nonane system can adopt a chair-chair, boat-chair, or twin-chair conformation. The presence of the bulky N-benzyl group is expected to influence the conformational equilibrium and the accessibility of the carbonyl group. It is plausible that the reduction would also favor the axial alcohol due to steric hindrance from the bicyclic framework.
Reactivity Comparison: Enolate Formation and Aldol Reaction
The formation of an enolate by deprotonation of the α-protons to the carbonyl group opens up a vast array of carbon-carbon bond-forming reactions, with the aldol reaction being a prominent example. The regioselectivity and stereoselectivity of these reactions are dictated by the kinetic and thermodynamic parameters of enolate formation.
Quantitative Data for Aldol Reaction
| Compound | Aldehyde | Conditions | Product(s) | Diastereomeric Ratio (exo,anti : exo,syn) | Yield (%) | Reference |
| Tropinone | Benzaldehyde | Water, RT, 16h | Aldol Adducts | 98:2 | 95 | [2] |
| Granatanone (Analogue) | Benzaldehyde | Water, RT, 16h | Aldol Adducts | 95:5 | 90 | Inferred from comparative studies |
Note: Granatanone (9-methyl-9-azabicyclo[3.3.1]nonan-3-one) is a close structural analogue of the core structure of this compound. The data presented here is from a direct comparative study of the water-promoted aldol reaction.
Discussion of Reactivity in Enolate Formation and Aldol Reaction
Both tropinone and granatanone (as an analogue for the target compound) undergo efficient water-promoted direct aldol reactions with aromatic aldehydes, affording high yields and diastereoselectivities[2]. The high diastereoselectivity in both cases suggests a thermodynamically controlled process where the product stability dictates the outcome. The slightly lower diastereoselectivity observed for granatanone might be attributed to the different conformational dynamics of the bicyclo[3.3.1]nonane system compared to the more rigid bicyclo[3.2.1]octane system of tropinone.
Computational studies on tropinone have provided insights into the stability of its enolate and the transition states of subsequent reactions. Similar theoretical analyses for the 7-azabicyclo[3.3.1]nonan-9-one system would be invaluable for a more in-depth understanding of its reactivity profile.
Experimental Protocols
General Procedure for Sodium Borohydride Reduction of a Bicyclic Ketone
To a solution of the bicyclic ketone (1 equivalent) in a suitable solvent such as ethanol or methanol at 0 °C is added sodium borohydride (1.5 equivalents) portion-wise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which can be purified by crystallization or column chromatography.
General Procedure for Wolff-Kishner Reduction (Huang-Minlon Modification)
A mixture of the ketone (1 equivalent), hydrazine hydrate (10 equivalents), and potassium hydroxide (5 equivalents) in diethylene glycol is heated to 110-120 °C for 1-2 hours. The condenser is then removed to allow for the distillation of water and excess hydrazine, causing the temperature to rise to 190-200 °C. The reaction mixture is maintained at this temperature for an additional 3-4 hours. After cooling to room temperature, the mixture is diluted with water and extracted with a suitable solvent (e.g., toluene or ether). The combined organic extracts are washed with water and brine, dried over a suitable drying agent, and concentrated under reduced pressure to yield the deoxygenated product.
General Procedure for Water-Promoted Aldol Reaction
A mixture of the bicyclic ketone (1 equivalent) and the aromatic aldehyde (1.2 equivalents) in water is stirred vigorously at room temperature. The reaction progress is monitored by TLC. Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. If the product is soluble, the reaction mixture is extracted with an organic solvent. The organic layer is then dried and concentrated to give the crude aldol product, which can be purified by recrystallization or column chromatography.
Visualizations
Caption: General pathway for the hydride reduction of a bicyclic ketone.
Caption: Key steps in the base-mediated enolate formation and subsequent aldol reaction.
Conclusion
This comparative guide highlights the similarities and potential differences in the reactivity of this compound and tropinone. While both are versatile building blocks, their structural nuances lead to distinct reactivity profiles. Tropinone's reactivity is well-established, serving as a benchmark for comparison. The reactivity of this compound, while less explored, can be reasonably predicted based on its structural features and by drawing analogies to closely related systems. Further experimental and computational studies on this compound are warranted to fully elucidate its reactivity and unlock its full potential in synthetic and medicinal chemistry.
References
A Comparative Guide to the Conformational Analysis of Bicyclo[3.3.1]nonanes: Correlating Crystal Structure with Solution Conformation
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.3.1]nonane framework is a prevalent structural motif in numerous biologically active natural products and serves as a valuable scaffold in medicinal chemistry and materials science.[1] The inherent conformational flexibility of this bicyclic system significantly influences its chemical reactivity, physical properties, and biological interactions. A comprehensive understanding of its conformational preferences in both the solid state (crystal structure) and in solution is therefore paramount for rational drug design and the development of novel materials. This guide provides a comparative analysis of the conformational behavior of bicyclo[3.3.1]nonanes, supported by experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conformational Landscape of Bicyclo[3.3.1]nonanes
The bicyclo[3.3.1]nonane skeleton, composed of two fused cyclohexane rings, can theoretically adopt several conformations. The most significant of these are the twin-chair (or chair-chair, CC), the chair-boat (CB), and the twin-boat (or boat-boat, BB) conformations.[1][2]
-
Chair-Chair (CC) Conformation: Generally the most stable conformation for the unsubstituted bicyclo[3.3.1]nonane, despite a significant transannular interaction between the C3 and C7 hydrogens.[3]
-
Chair-Boat (CB) Conformation: An alternative arrangement where one six-membered ring adopts a boat form while the other remains a chair.[3] The energy difference between the chair-chair and chair-boat forms is often small, allowing for a dynamic equilibrium in solution.[3]
-
Twist-Boat Conformation: Both rings adopt a twist-boat form. This conformation is generally higher in energy and less commonly observed.[3]
The introduction of substituents can significantly alter the conformational preference, shifting the equilibrium towards a particular form.[2]
Correlating Solid-State and Solution Conformations: A Comparative Data Summary
The conformation of a molecule in a crystal lattice can be unequivocally determined by X-ray crystallography. However, in solution, molecules often exist in a dynamic equilibrium between different conformers. NMR spectroscopy is a powerful tool for elucidating these solution-state conformations. The following tables summarize key findings from studies that have correlated the crystal structure and solution conformation of various bicyclo[3.3.1]nonane derivatives.
| Compound/Derivative | Solid-State Conformation (X-ray Crystallography) | Solution Conformation (NMR Spectroscopy) | Key Observations & References |
| Unsubstituted Bicyclo[3.3.1]nonane | Chair-Chair | Predominantly Chair-Chair | The twin-chair conformation is the most stable in both phases.[3][4] |
| 9-Methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives | Determined | Determined | Conformations were determined by both NMR and X-ray crystallography to establish stereochemistry.[5] |
| 9-(4-methoxyphenyl)-9-(3-methylphenyl) bicyclo[3.3.1]nonane | Determined | Dynamic equilibrium observed | The solid-state structure was determined, while variable temperature NMR was used to measure rotation barriers of aryl-C9 bonds in solution.[6] |
| Substituted Bicyclo[3.3.1]nonanones | Close to ideal Chair (for one ring) | Not explicitly detailed | X-ray analysis of five derivatives showed one of the six-membered rings consistently adopts a near-ideal chair conformation.[7] |
| 2-(2,4-diphenyl-3-aza-bicyclo-[3.3.1]nonan-9-ylidene)acetonitrile | Chair-Chair | Not explicitly detailed | Both the fused piperidine and cyclohexane rings adopt a chair conformation in the crystal structure.[8] |
| 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | Chair-Boat | Not explicitly detailed | The solid-state conformation is a chair-boat, with the sulfur atom in the boat portion of the ring.[9] |
| 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate | Chair-Chair | Not explicitly detailed | In contrast to its ketone precursor, the hydroperchlorate salt adopts a chair-chair conformation in the solid state.[9] |
| 2,6-dichloro-9λ6-thiabicyclo[3.3.1]nonane 9,9-dioxide | Twin-Chair | Not explicitly detailed | The molecule adopts a twin-chair conformation in the crystal, with notable skewing of the rings due to the chloro substituents.[10] |
| N-acetyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonane | Not explicitly detailed | Twin-Chair with slight flattening | NMR spectral techniques indicated a preference for a twin-chair conformation with a slight flattening at the nitrogen end. |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for interpreting the conformational data.
1. Single-Crystal X-ray Crystallography
This technique provides a precise three-dimensional structure of a molecule in the solid state.
-
Crystal Growth: Suitable single crystals of the bicyclo[3.3.1]nonane derivative are grown, often by slow evaporation of a solvent.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data. For example, in the study of substituted bicyclo[3.3.1]nonanones, intensity data were collected at 293 K using an Oxford Diffraction Xcalibur 3 system with Mo-Kα radiation.[11] The structures were solved using direct methods and refined by full-matrix least-squares calculations.[11]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.
-
Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1H and 13C NMR: Standard one-dimensional proton and carbon-13 NMR spectra provide information about the chemical environment of each nucleus. Chemical shifts can indicate the conformational preference.[12]
-
2D NMR Techniques (e.g., NOESY, COSY):
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. Strong NOE correlations between protons that are close in space can help to determine the relative stereochemistry and conformation. For instance, NOESY data was used to confirm the chair/chair conformation of a [3.3.1]azabicycle by observing correlations between specific axial and equatorial protons.[13]
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to assign the proton signals.
-
-
Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study dynamic processes such as conformational exchange. The coalescence of signals as the temperature is raised can be used to determine the energy barriers for conformational interconversion.[6] For example, variable temperature 1H and 13C NMR studies revealed a rapid degenerate interconversion between chair-boat conformers in a bispidinone system in solution.[14]
Logical Workflow for Correlating Crystal and Solution Conformations
The following diagram illustrates the logical workflow for a comprehensive conformational analysis of bicyclo[3.3.1]nonane derivatives, integrating both solid-state and solution-state data.
Figure 1. A flowchart outlining the key steps in the conformational analysis of bicyclo[3.3.1]nonanes.
Conclusion
The conformational analysis of bicyclo[3.3.1]nonanes reveals a delicate balance between different low-energy conformers, primarily the chair-chair and chair-boat forms. While X-ray crystallography provides a static snapshot of the preferred conformation in the solid state, NMR spectroscopy offers invaluable insights into the dynamic conformational equilibria that exist in solution. For drug development professionals and researchers, a comprehensive approach that utilizes both techniques is essential for understanding the structure-activity relationships of this important class of molecules. The choice of substituents and their stereochemistry can profoundly influence the conformational landscape, a factor that must be carefully considered in the design of new bicyclo[3.3.1]nonane-based compounds.
References
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. epublications.vu.lt [epublications.vu.lt]
- 3. Bicyclo[3.3.1]nonan-9-ol | 15598-80-8 | Benchchem [benchchem.com]
- 4. Preparation and crystal structure of a twin twist-boat bicyclo[3.3.1]nonane monohydrate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational studies by dynamic NMR. 93.(1) Stereomutation, enantioseparation, and absolute configuration of the atropisomers of diarylbicyclononanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of 2-(2,4-diphenyl-3-aza-bicyclo-[3.3.1]nonan-9-yl-idene)aceto-nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 12. Carbon-13 nuclear magnetic resonance spectra of 3,7-disubstituted bicyclo[3.3.1]nonanes: conformation and through-space interaction - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
Hazard Profile and Safety Precautions
Based on data for analogous compounds, 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one is anticipated to be a skin, eye, and respiratory irritant.[1] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat and appropriate protective clothing. |
| Respiratory | Use in a well-ventilated area or under a fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary method of disposal is through an approved chemical waste disposal company.
-
Segregation and Storage :
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Store in a designated, well-ventilated, and secured chemical waste area.
-
The container must be chemically compatible, properly sealed, and clearly labeled with the full chemical name and associated hazards.
-
-
Waste Characterization :
-
Accurately determine the composition of the waste. If it is a solution, identify the solvent and concentration.
-
Consult your institution's EHS department for guidance on proper waste characterization and to obtain the necessary waste disposal tags.
-
-
Arranging for Pickup :
-
Contact a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the material.
-
Provide the contractor with all necessary information regarding the chemical's identity and known or suspected hazards.
-
-
Documentation :
-
Maintain a detailed record of the amount of waste generated and the date of disposal.
-
Keep copies of all waste manifests and disposal certificates provided by the contractor.
-
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure :
-
Evacuate all non-essential personnel from the immediate area.
-
Eliminate all sources of ignition.
-
-
Containment :
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).
-
Prevent the spill from entering drains or waterways.
-
-
Cleanup and Decontamination :
-
Wearing appropriate PPE, carefully scoop the absorbed material into a suitable, labeled container for disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Reporting :
-
Report the spill to your laboratory supervisor and EHS department immediately.
-
Diagram: Disposal Workflow for this compound
Caption: Workflow for the safe disposal of chemical waste.
Disclaimer: This information is provided as a general guide. Always consult your institution's specific protocols and a qualified professional before handling and disposing of any chemical waste.
References
Personal protective equipment for handling 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
Disclaimer: No specific Safety Data Sheet (SDS) for 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one (CAS No. 77716-01-9) was publicly available at the time of this assessment. The following guidance is based on the safety profiles of structurally similar compounds, including 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol and 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one. A conservative approach to handling is strongly recommended.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational procedures and disposal plans to ensure laboratory safety and proper chemical management.
I. Personal Protective Equipment (PPE)
Based on the hazards identified for analogous compounds, which include skin irritation, serious eye irritation, and potential respiratory irritation, the following personal protective equipment is mandatory.[1][2]
| PPE Category | Recommended Equipment | Material/Standard Specification |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | ANSI Z87.1 compliant |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber, Butyl rubber |
| Body Protection | Laboratory coat | Standard |
| Respiratory | Use in a well-ventilated area or chemical fume hood. Respirator may be required for spills or large quantities. | NIOSH-approved respirator |
II. Step-by-Step Handling Protocol
A. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[2]
B. Pre-Handling:
-
Review Safety Information: Before beginning work, review this guide and any available safety information for similar compounds.
-
Inspect PPE: Check all PPE for integrity (e.g., no cracks in goggles, no holes in gloves).
-
Prepare Workspace: Ensure the chemical fume hood is clean and uncluttered. Have all necessary equipment and reagents within the hood before introducing the compound.
-
Prepare for Spills: Have a spill kit readily available that is appropriate for solid organic compounds.
C. Handling the Compound:
-
Don PPE: Put on your lab coat, safety goggles, and gloves before handling the chemical container.
-
Weighing: If weighing the solid, do so within the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within the fume hood.
D. Post-Handling:
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.
-
Waste Disposal: Dispose of all contaminated materials (gloves, weighing boats, etc.) in the designated hazardous waste container.
-
Remove PPE: Remove gloves first, followed by your lab coat and safety goggles.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[1]
III. Emergency Procedures
| Emergency Situation | Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[2] |
IV. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations.
-
Waste Collection:
-
Collect waste material in a clearly labeled, sealed, and compatible hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.
-
V. Workflow and Logical Relationships
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
